Mitotane
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOIMRXGHLCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Record name | O,P'-DDD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020372 | |
| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O,p'-ddd is a colorless powder. (NTP, 1992), Solid | |
| Record name | O,P'-DDD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitotane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L | |
| Record name | O,P'-DDD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitotane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITOTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitotane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.94X10-6 mm Hg at 25 °C | |
| Record name | MITOTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from pentane or methanol | |
CAS No. |
53-19-0 | |
| Record name | O,P'-DDD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitotane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitotane [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitotane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mitotane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mitotane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitotane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78E4J5IB5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MITOTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitotane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 to 172 °F (NTP, 1992), 77 °C | |
| Record name | O,P'-DDD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitotane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITOTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mitotane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Serendipitous Journey of an Insecticide Byproduct to a Targeted Adrenolytic Agent: A Technical Guide to the Discovery and History of Mitotane
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of mitotane (B1677208) as an adrenolytic agent. Designed for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and biological pathways that underpin its use in treating adrenocortical carcinoma (ACC) and Cushing's syndrome.
Introduction: From Insecticide to Adrenal Toxin
This compound, chemically known as o,p'-DDD (1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethane), is a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT). Its journey into the realm of medicine was serendipitous, beginning with observations of adrenal gland atrophy in dogs exposed to technical DDT in the late 1940s. This discovery paved the way for its investigation as a targeted adrenolytic agent. Initially introduced for the treatment of inoperable adrenocortical carcinoma in 1960, this compound remains a cornerstone of therapy for this rare and aggressive cancer.[1] It is also used off-label for the management of Cushing's syndrome.[2]
The adrenolytic activity of this compound is attributed to its selective toxicity towards the adrenal cortex.[3] Its mechanism of action, while not entirely elucidated, involves a multi-pronged attack on adrenal cell function, leading to both cytostatic and cytotoxic effects. This guide will delve into the historical milestones, quantitative efficacy, and the intricate molecular pathways affected by this unique pharmaceutical agent.
A Historical Timeline of Key Discoveries
The development of this compound as a clinical agent was a gradual process, marked by key observational and experimental findings. The following timeline highlights the critical steps in its evolution:
-
Late 1940s: Pathologists observe adrenal cortical atrophy in dogs chronically exposed to the insecticide DDT. This unexpected finding sparks interest in the potential for a selective adrenal toxin.
-
1949: Nelson and Woodard investigate the effects of DDD (dichlorodiphenyldichloroethane), a metabolite of DDT, and identify the o,p'-isomer (o,p'-DDD, later known as this compound) as the active compound responsible for the adrenocorticolytic effects.
-
1959-1960: The first clinical trials of this compound in patients with metastatic adrenocortical carcinoma are conducted by Bergenstal and Hertz. These pioneering studies demonstrate tumor regression and a reduction in steroid hormone production, leading to its introduction into clinical practice.[1]
-
1970: The U.S. Food and Drug Administration (FDA) approves this compound for the treatment of inoperable adrenocortical carcinoma.[4]
-
1980s-1990s: Further studies explore the use of this compound in Cushing's syndrome, demonstrating its efficacy in controlling hypercortisolism.[2] Research also begins to unravel the molecular mechanisms underlying its action, focusing on mitochondrial dysfunction and steroidogenesis inhibition.
-
2000s-Present: Advances in molecular biology lead to the identification of specific molecular targets of this compound, including the induction of endoplasmic reticulum (ER) stress and the inhibition of Sterol-O-acyl transferase 1 (SOAT1).[5][6] Clinical research continues to optimize its use in combination with other chemotherapeutic agents and in the adjuvant setting.
Quantitative Data on this compound's Adrenolytic Activity
The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Adrenocortical Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Experimental Conditions | Reference |
| HAC-15 (control) | 39.4 ± 6.2 | MTT assay, long-term pulsed treatment | [7][8] |
| HAC-15 (resistant) | 102.2 ± 7.3 | MTT assay, long-term pulsed treatment | [7][8] |
| NCI-H295R | 11.7 (95% CI: 8.9–15.4) | Viability assay, 24h treatment | [4] |
| SW-13 (without serum) | 10.83 (95% CI: 8.579 to 13.66) | Viability assay, 24h treatment | [4] |
| SW-13 (with 10% FBS) | 121.4 (95% CI: 85.43 to 172.4) | Viability assay, 24h treatment | [4] |
| NCI-H295 | EC50 for cortisol inhibition: 9.4 | Dose-finding experiments | [9] |
| NCI-H295 | EC50 for apoptosis: 11.9 | Dose-finding experiments | [9] |
Table 2: Clinical Efficacy of this compound in Adrenocortical Carcinoma (ACC)
| Study/Trial | Treatment Regimen | Number of Patients | Objective Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Retrospective (Advanced ACC) | This compound Monotherapy | 127 | 20.5% | 4.1 months | 18.5 months | [10][11] |
| FIRM-ACT | Etoposide, Doxorubicin, Cisplatin + this compound (EDP-M) | 304 (total) | 23.2% | 5.0 months | 14.8 months | [1] |
| FIRM-ACT | Streptozocin + this compound (Sz-M) | 304 (total) | 9.2% | 2.1 months | 12.0 months | [1] |
| ADIUVO (Low-risk adjuvant) | This compound vs. Observation | 91 | N/A | 5-year RFS rate ~75% (in the minority of low-risk patients) | N/A | [1] |
Table 3: Clinical Efficacy of this compound in Cushing's Disease
| Study | Number of Patients | Remission Rate | Median Time to Remission | Mean Daily Dose at Remission | Recurrence Rate | Reference |
| Baudry et al. (2012) | 76 | 72% | 6.7 months | 2.6 ± 1.1 g | 71% (of those with durable remission) | [12][13] |
| Retrospective (not treated with radiotherapy) | 66 | 70% | ~6 months | Median: 2.6 g | Relapse occurred in 50-60% after withdrawal | [2] |
Key Experimental Protocols
The understanding of this compound's adrenolytic action is built upon a foundation of key in vitro and in vivo experiments. Below are detailed methodologies for some of these pivotal studies.
Assessment of this compound's Effect on Cell Viability and Apoptosis
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on adrenocortical carcinoma cells.
Methodology:
-
Cell Culture: Human adrenocortical carcinoma cell lines (e.g., NCI-H295R, SW-13) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM) or vehicle control (e.g., DMSO).
-
Viability Assay (MTT Assay):
-
After a defined incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Following this compound treatment, a luminogenic caspase-3/7 substrate is added to the cells.
-
The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which generates a luminescent signal.
-
Luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[14][15]
-
-
Data Analysis: IC50 values (the concentration of this compound that inhibits cell growth by 50%) are calculated from the dose-response curves using appropriate statistical software.
Evaluation of this compound's Impact on Steroidogenesis
Objective: To investigate the inhibitory effect of this compound on the production of steroid hormones.
Methodology:
-
Cell Culture and Treatment: NCI-H295R cells, which are capable of steroidogenesis, are cultured as described above and treated with different concentrations of this compound.
-
Sample Collection: After the treatment period (e.g., 48 hours), the cell culture supernatant is collected.
-
Steroid Hormone Quantification: The concentrations of steroid hormones (e.g., cortisol, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), progesterone) in the supernatant are measured using techniques such as:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive method allows for the precise quantification of multiple steroids simultaneously.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure the concentration of specific hormones.
-
-
Gene Expression Analysis (qPCR):
-
RNA is extracted from the this compound-treated cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is carried out using primers specific for genes involved in steroidogenesis (e.g., STAR, CYP11A1, CYP17A1, CYP11B1, CYP11B2).
-
The relative expression of these genes is normalized to a housekeeping gene (e.g., GAPDH). A decrease in the expression of these genes indicates inhibition of the steroidogenic pathway at the transcriptional level.[3][14]
-
Investigation of this compound-Induced Mitochondrial Dysfunction
Objective: To assess the effects of this compound on mitochondrial integrity and function.
Methodology:
-
Cell Culture and Treatment: Adrenocortical cells (e.g., H295R, SW13) are treated with this compound.
-
Mitochondrial Respiratory Chain Activity:
-
Mitochondria are isolated from treated and control cells by differential centrifugation.
-
The activity of the different complexes of the electron transport chain (Complex I-V) is measured spectrophotometrically using specific substrates and inhibitors. A decrease in the activity of specific complexes, such as Complex IV (cytochrome c oxidase), indicates mitochondrial dysfunction.[17]
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
The fluorescence is analyzed by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.
-
-
Electron Microscopy:
-
Treated and control cells are fixed, processed, and embedded for transmission electron microscopy (TEM).
-
Ultrathin sections are examined to visualize mitochondrial morphology. This compound-induced damage may manifest as swollen mitochondria, disorganized cristae, and rupture of the mitochondrial membranes.
-
Analysis of this compound-Induced Endoplasmic Reticulum (ER) Stress
Objective: To determine if this compound induces ER stress in adrenocortical cells.
Methodology:
-
Cell Culture and Treatment: H295R cells are treated with this compound.
-
Gene Expression Analysis (RNA-seq or qPCR):
-
RNA is extracted from the cells, and gene expression profiling is performed using RNA sequencing (RNA-seq) or qPCR.
-
The expression of key ER stress marker genes is analyzed, including ATF4, ATF3, DDIT3 (CHOP), and the splicing of XBP1. An upregulation of these genes is indicative of ER stress.[9][18]
-
-
Protein Expression Analysis (Western Blot):
-
Protein lysates are prepared from treated and control cells.
-
Western blotting is performed using antibodies against key ER stress proteins, such as phosphorylated eIF2α, ATF4, and CHOP. An increase in the levels of these proteins confirms the activation of the ER stress response.[5]
-
-
Lipid Analysis (Lipidomics):
-
To investigate the underlying cause of ER stress, lipidomic analyses are performed on cell extracts using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Changes in the levels of free cholesterol, cholesterol esters, and other lipids are quantified. An accumulation of free cholesterol is a known trigger of ER stress.[5]
-
Signaling Pathways and Mechanisms of Action
This compound's adrenolytic effect is a consequence of its interference with multiple critical cellular pathways. The following diagrams illustrate the key mechanisms.
Inhibition of Steroidogenesis
This compound disrupts the production of adrenal steroids at multiple levels. It directly inhibits key enzymes in the steroidogenic pathway and also downregulates the expression of genes encoding these enzymes.
Caption: this compound's inhibition of key steroidogenic enzymes.
Induction of Mitochondrial Dysfunction and Apoptosis
This compound is actively metabolized within adrenal mitochondria, leading to the formation of reactive metabolites that cause mitochondrial damage, disrupt the electron transport chain, and ultimately trigger apoptosis.
Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.
Endoplasmic Reticulum Stress and Lipotoxicity
A key mechanism of this compound's action is the inhibition of the enzyme SOAT1, which is crucial for esterifying free cholesterol. This leads to an accumulation of toxic levels of free cholesterol, inducing ER stress and subsequent apoptosis.
Caption: this compound-induced ER stress via SOAT1 inhibition and lipotoxicity.
Conclusion and Future Directions
From its unexpected discovery as a byproduct of an insecticide to its current role as a targeted therapy for a rare and aggressive cancer, the story of this compound is a testament to the power of scientific observation and investigation. While its precise mechanisms of action are still being fully unraveled, it is clear that its adrenolytic effects stem from a multi-faceted attack on adrenal cell biology, including the disruption of steroidogenesis, induction of mitochondrial dysfunction, and the triggering of ER stress-mediated apoptosis.
Future research will likely focus on several key areas:
-
Identifying Biomarkers of Response: To better predict which patients will benefit from this compound therapy, further research into biomarkers, such as the expression levels of SOAT1, is needed.
-
Overcoming Resistance: Understanding the mechanisms by which some tumors become resistant to this compound will be crucial for developing strategies to overcome this challenge.
-
Combination Therapies: Continued investigation into the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies holds promise for improving outcomes for patients with adrenocortical carcinoma.
-
Reducing Toxicity: The significant side-effect profile of this compound remains a clinical challenge. The development of novel drug delivery systems or more targeted derivatives could help to improve its therapeutic index.
This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of this compound as an adrenolytic agent. The continued exploration of its unique properties will undoubtedly lead to further advancements in the treatment of adrenal diseases.
References
- 1. A review of this compound in the management of adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of “old” pharmacological agents in the treatment of Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Monotherapy in Patients With Advanced Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiency and tolerance of this compound in Cushing's disease in 76 patients from a single center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of this compound on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identifying this compound-induced mitochondria-associated membranes dysfunctions: metabolomic and lipidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound alters mitochondrial respiratory chain activity by inducing cytochrome c oxidase defect in human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound activates ATF4/ATF3 axis triggering endoplasmic reticulum stress in adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Mitotane in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) (o,p'-DDD) is the only FDA-approved drug for the treatment of adrenocortical carcinoma (ACC).[1] Despite its clinical use for decades, the precise molecular mechanisms underlying its therapeutic effects are still being elucidated. This technical guide provides a comprehensive overview of the known molecular targets of this compound in cancer cells, with a primary focus on ACC. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and adrenal cancer therapeutics. This document details the impact of this compound on steroidogenesis, lipid metabolism, and the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily targeting the adrenal cortex.[2][3] Its actions can be broadly categorized into three main areas: inhibition of steroidogenesis, disruption of lipid metabolism, and induction of apoptosis.[2][4]
Inhibition of Steroidogenesis
A primary and well-established effect of this compound is the potent inhibition of steroid hormone production in the adrenal cortex.[3][5] This is achieved through the direct inhibition of key enzymes in the steroidogenic pathway and the downregulation of genes encoding these enzymes.
Key Enzymatic Targets:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. This compound has been shown to inhibit CYP11A1 activity.[3]
-
CYP11B1 (11β-hydroxylase): Essential for the final step of cortisol synthesis.[2]
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme in the synthesis of both cortisol and adrenal androgens.[1][3]
-
CYP21A2 (21-hydroxylase): Involved in the synthesis of cortisol and aldosterone.
-
HSD3B1 and HSD3B2 (3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase): Necessary for the production of all active steroid hormones.
This compound's inhibitory effect extends to the transcriptional level, where it has been observed to decrease the mRNA levels of CYP11A1 and CYP17A1 in ACC cell lines.[1][3]
Disruption of Lipid Metabolism and Induction of Endoplasmic Reticulum (ER) Stress
Recent studies have highlighted the critical role of this compound in disrupting lipid homeostasis, particularly cholesterol metabolism, as a key mechanism of its cytotoxicity.
Primary Target:
-
Sterol-O-Acyltransferase 1 (SOAT1): This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This compound has been identified as an inhibitor of SOAT1.[6] Inhibition of SOAT1 leads to an accumulation of toxic free cholesterol in the endoplasmic reticulum (ER), inducing ER stress and subsequently triggering apoptosis.[6]
The accumulation of free cholesterol and the induction of ER stress are considered central to the adrenolytic activity of this compound.[6]
Induction of Apoptosis
This compound induces programmed cell death, or apoptosis, in ACC cells through the activation of the intrinsic mitochondrial pathway.[3][7]
Key Apoptotic Mediators:
-
Caspase-3 and Caspase-7: These are executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This compound treatment leads to a significant increase in the activity of caspase-3 and -7 in ACC cells.[3][8]
-
Bcl-2 family proteins: this compound is thought to modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring the release of cytochrome c from the mitochondria.[7] Specifically, it has been shown to affect the expression of the pro-apoptotic gene Bid.[7]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key DNA repair enzyme that is cleaved and inactivated by caspases during apoptosis. The detection of cleaved PARP is a reliable marker of apoptosis.
Modulation of Signaling Pathways
This compound also influences several signaling pathways that are critical for the growth and survival of ACC cells.
-
Steroidogenic Factor 1 (SF-1): A nuclear receptor that is a master regulator of adrenal development and steroidogenesis. While direct binding of this compound to SF-1 has not been conclusively demonstrated, this compound treatment can affect the expression of SF-1 target genes.
-
Transforming Growth Factor β1 (TGF-β1): this compound has been shown to inhibit the expression of the TGFB1 gene, which encodes a potent inhibitor of cell proliferation and steroidogenesis.[3]
-
Protein Kinase A (PKA) Signaling: The mRNA levels of PRKAR1A, a regulatory subunit of PKA involved in the activation of steroidogenesis, are reduced following this compound treatment.[3]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and other key molecular parameters.
Table 1: IC50 Values of this compound in Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| NCI-H295R | MTT | 24 | ~62.5 | [4] |
| NCI-H295R | WST-1 | - | 18.1 | [9] |
| NCI-H295R | - | 24 | 11.7 | [10] |
| HAC-15 (sensitive) | MTT | 72 | 39.4 ± 6.2 | [11][12] |
| HAC-15 (resistant) | MTT | 72 | 102.2 ± 7.3 | [11][12] |
Table 2: Effect of this compound on Caspase-3/7 Activity in NCI-H295R Cells
| This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity | Reference |
| 62.5 | 24 | ~2.0 | [8] |
| 100 | 24 | ~2.5 | [8] |
Table 3: Effect of this compound on Steroidogenic Enzyme mRNA Expression in NCI-H295R Cells
| Gene | This compound Concentration (µM) | Incubation Time (hours) | Fold Change in mRNA Expression | Reference |
| CYP11A1 | 62.5 | 24 | Decrease | [1][3] |
| CYP17A1 | 62.5 | 24 | Decrease | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assays (MTT/WST-1/CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: These colorimetric or luminescent assays measure the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell viability.
Protocol (General):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 104 to 1 x 105 cells/well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-200 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[13]
-
Assay Reagent Addition: Add the respective assay reagent (MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a specified time (e.g., 4 hours for MTT) to allow for the conversion of the substrate by viable cells.
-
Signal Measurement: Measure the absorbance (for MTT/WST-1) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the activity of executioner caspases as a measure of apoptosis.
Principle: This is a luminescent assay that uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspases generates a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for cell viability assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the relative mRNA levels of target genes in response to this compound treatment.
Principle: qPCR is a highly sensitive technique that amplifies and quantifies specific DNA sequences in real-time. By reverse transcribing mRNA to cDNA, it can be used to determine the expression levels of genes of interest.
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Primer Sequences:
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[2]
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression of specific proteins in this compound-treated cells.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Protocol (for PARP cleavage):
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., rabbit anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Free Cholesterol (Filipin Staining)
Objective: To visualize and semi-quantify the accumulation of unesterified cholesterol in cells.
Principle: Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol, allowing for its detection by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[3]
-
Quenching: Quench unreacted aldehyde groups with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.[3]
-
Staining: Incubate the cells with Filipin III staining solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours in the dark.[3]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.[3]
Measurement of Total Cholesterol (Amplex® Red Cholesterol Assay)
Objective: To quantify the total cholesterol content in cell lysates.
Principle: This is an enzyme-coupled fluorometric assay. Cholesteryl esters are hydrolyzed to cholesterol, which is then oxidized to produce hydrogen peroxide (H2O2). H2O2 reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.
Protocol:
-
Lipid Extraction: Extract lipids from cell lysates using a chloroform:methanol (2:1) or hexane:isopropanol (3:2) solvent system.[6]
-
Solvent Evaporation: Evaporate the organic solvent to dryness.
-
Resuspension: Resuspend the dried lipids in the 1X Reaction Buffer provided in the kit.[6]
-
Assay Reaction: Set up a reaction in a 96-well plate containing the resuspended lipid samples, cholesterol standards, and the Amplex® Red working solution (containing Amplex® Red reagent, HRP, cholesterol oxidase, and cholesterol esterase).[1]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.[1]
-
Data Analysis: Calculate the cholesterol concentration in the samples based on the standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: this compound's inhibition of key enzymes in the steroidogenesis pathway.
Caption: this compound inhibits SOAT1, leading to free cholesterol accumulation, ER stress, and apoptosis.
Caption: this compound-induced intrinsic pathway of apoptosis.
Caption: Experimental workflow for quantitative real-time PCR (qPCR).
Conclusion
This compound remains a cornerstone in the management of adrenocortical carcinoma. Its therapeutic efficacy stems from a complex interplay of molecular actions, including the profound inhibition of steroidogenesis, the disruption of cholesterol homeostasis leading to ER stress, and the induction of apoptosis. This guide has provided a detailed overview of these molecular targets, supported by quantitative data and experimental protocols, to aid researchers in their efforts to further unravel the mechanisms of this compound action and to develop novel therapeutic strategies for ACC and potentially other cancers. A thorough understanding of these molecular targets is crucial for optimizing this compound therapy, identifying biomarkers of response, and designing rational combination therapies to improve patient outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. SOAT1 regulates cholesterol metabolism to induce EMT in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Invitrogen Amplex Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Amplex™ Red Cholesterol Assay Kit - FAQs [thermofisher.com]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. (A12216) Amplex™ Red Cholesterol Assay Kit - Thermo Scientific - CiteAb [citeab.com]
- 10. Visualization of cholesterol deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
The Adrenolytic Agent Mitotane: A Deep Dive into its Pharmacodynamic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotane (B1677208), an adrenal cytotoxic agent, remains a cornerstone in the management of adrenocortical carcinoma (ACC). Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile, which encompasses direct cytotoxicity to adrenal cortex cells and potent inhibition of steroidogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound and its principal metabolites, o,p'-DDA and o,p'-DDE. We will dissect its impact on key enzymatic pathways, cellular organelles, and signaling cascades. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, detailed experimental protocols for key assays are provided, alongside illustrative diagrams generated using Graphviz to visualize the intricate molecular interactions and experimental workflows.
Introduction
This compound (o,p'-DDD) is an isomer of the insecticide DDT and the only approved pharmaceutical agent for the treatment of adrenocortical carcinoma.[1] Its clinical utility is, however, accompanied by a narrow therapeutic window, with plasma concentrations needing to be maintained between 14 and 20 mg/L for optimal anti-tumor effect while minimizing severe neurological toxicities.[2] The pharmacodynamics of this compound are multifaceted, involving both direct adrenolytic effects and profound disruption of steroid hormone biosynthesis.[3][4] This guide will elucidate the current understanding of how this compound and its metabolites exert their effects at the molecular and cellular levels.
Mechanism of Action
The primary mechanism of action of this compound is the selective destruction of adrenal cortex cells, particularly in the zona fasciculata and reticularis, leading to impaired steroidogenesis.[2] This is achieved through a combination of mitochondrial-mediated apoptosis and direct enzyme inhibition.[3][4]
Inhibition of Steroidogenesis
This compound significantly curtails the production of cortisol and other adrenal steroids by targeting several key enzymes in the steroidogenic pathway.[3][5] This inhibition occurs at both the transcriptional and functional levels.[3]
The initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone, is catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1). This compound has been shown to directly bind to and inhibit the function of CYP11A1.[3] It also downregulates the expression of the steroidogenic acute regulatory (StAR) protein, which is crucial for transporting cholesterol into the mitochondria where CYP11A1 resides.[3][6]
Further down the pathway, this compound inhibits the activity of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis.[5] Additionally, it has been reported to downregulate the expression of 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (HSD3B2) and steroid 21-hydroxylase (CYP21A2).[3]
Mitochondrial Disruption
Mitochondria are a primary target of this compound's cytotoxic effects.[3][4] The drug is known to accumulate in these organelles, leading to a cascade of detrimental events. This compound can cause depolarization and rupture of the mitochondrial membranes, disrupting the electron transport chain and ATP production.[2][3] This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.
Other Cellular Effects
Recent studies have identified Sterol-O-acyl transferase 1 (SOAT1) as a key molecular target of this compound.[7] SOAT1 is an enzyme involved in the esterification and storage of cholesterol. Inhibition of SOAT1 by this compound leads to an accumulation of free cholesterol, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis.[7]
This compound has also been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8]
Pharmacodynamics of Metabolites
This compound is metabolized in the liver to two main metabolites: 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE).[1] The pharmacodynamic activity of these metabolites is a subject of ongoing research.
Some studies suggest that metabolic activation is required for this compound's adrenolytic activity, with the formation of an acyl chloride intermediate that can covalently bind to mitochondrial proteins.[9] While o,p'-DDA has been proposed as an active metabolite, other studies have found it to have minimal antitumor effects.[10] The role of o,p'-DDE is also being investigated, with some evidence suggesting it may contribute to the overall therapeutic effect.[11]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamics of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Therapeutic Plasma Concentration | 14-20 mg/L (approx. 40-60 µM) | Human | [2] |
| IC50 for Cell Viability (24h) | 76.56 µM | H295R cells | [11] |
| IC50 for Cell Viability (48h) | 68.92 µM | H295R cells | [11] |
| EC50 for Cortisol Secretion Inhibition | 19.1 µM | NCI-H295 cells | [1] |
| EC50 for Apoptosis Induction (72h) | 23.8 µM | NCI-H295 cells | [1] |
| IC50 for SOAT1 Inhibition | 21 µM | ER resident enzyme | [1] |
Table 1: Key Pharmacodynamic Parameters of this compound
| Metabolite | Parameter | Value | Cell Line/System | Reference |
| o,p'-DDE | IC50 for Estrogen Receptor Binding | 3.2 µM | Rainbow trout estrogen receptors | [12] |
Table 2: Pharmacodynamic Parameters of this compound Metabolites
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on adrenocortical carcinoma cells.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NCI-H295R cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Steroidogenesis Assay
Objective: To quantify the effect of this compound on cortisol and DHEAS secretion.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium
-
This compound
-
ELISA kits for cortisol and DHEAS
-
24-well plates
Procedure:
-
Seed NCI-H295R cells in 24-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Collect the culture medium from each well.
-
Measure the concentration of cortisol and DHEAS in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the hormone concentrations to the total protein content of the cells in each well.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
Adherent cells (e.g., HAC15 or WM266-4)
-
This compound
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on glass coverslips or in appropriate plates.
-
Treat the cells with this compound for a specified time (e.g., 24 hours).
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Visualize the cells under a fluorescence microscope or quantify the fluorescence using a flow cytometer.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Adrenal Steroidogenesis Pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effect of this compound on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interactions of 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene with mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying this compound-induced mitochondria-associated membranes dysfunctions: metabolomic and lipidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces mitochondrial membrane depolarization and apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Mitotane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208), chemically known as 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane (o,p'-DDD), is a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT).[1][2] It is an orphan drug primarily used for the treatment of inoperable adrenocortical carcinoma (ACC), where it functions as an adrenal cytotoxic agent.[2][3] Despite its clinical use for several decades, its precise mechanism of action is still under investigation, though it is known to directly suppress the adrenal cortex and alter the peripheral metabolism of steroids.[4] This guide provides a detailed overview of the synthesis, chemical properties, and relevant experimental protocols for this compound, intended to support research and development efforts.
Synthesis of this compound
This compound (o,p'-DDD) is an isomer of dichlorodiphenyldichloroethane (DDD) and a metabolite of DDT.[1] While various isomers exist, the o,p'-DDD form is the active pharmaceutical ingredient. Synthesis generally involves the condensation of a substituted chlorobenzene (B131634) with dichloroacetaldehyde. A more specific laboratory-scale synthesis involves the reduction of a DDT isomer.
A documented method for synthesizing a radiolabeled version, β-³H-mitotane, involves the reduction of 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane (o,p'-DDT) using an aluminium-mercuric chloride couple in the presence of tritiated water (³H₂O).[5] This method provides a valuable tool for metabolic studies.
Experimental Protocol: Synthesis of β-³H-Mitotane[5]
Objective: To synthesize β-³H-mitotane via reduction for use in metabolic assays.
Materials:
-
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane (o,p'-DDT)
-
Aluminum foil
-
Mercuric chloride (HgCl₂)
-
Tritiated water (³H₂O)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Methodology:
-
Activation of Aluminum: An aluminum-mercury amalgam is prepared by treating aluminum foil with an aqueous solution of mercuric chloride.
-
Reaction Setup: The activated aluminum is added to a solution of o,p'-DDT in diethyl ether.
-
Reduction: Tritiated water (³H₂O) is added dropwise to the reaction mixture. The reduction of the trichloromethyl group to a dichloromethyl group proceeds, incorporating tritium (B154650) at the β-carbon.
-
Workup and Purification: The reaction is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified using column chromatography to isolate the β-³H-mitotane.
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as HPLC and mass spectrometry. The specific activity is determined by scintillation counting.
This protocol highlights a key transformation for producing labeled this compound, which is crucial for studying its metabolic fate and mechanism of action.
Workflow for the synthesis of radiolabeled this compound.
Chemical and Physical Properties
This compound is a white granular solid composed of colorless crystals.[6] It is a lipophilic molecule, a characteristic that significantly influences its pharmacokinetics, including its distribution into adipose tissue and its poor aqueous solubility.[2][7]
Data Summary
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane | [6] |
| Synonyms | o,p'-DDD, Mitotan, Lysodren® | [1][6] |
| Molecular Formula | C₁₄H₁₀Cl₄ | [1][8] |
| Molecular Weight | 320.04 g/mol | [1][8] |
| Appearance | White granular solid, colorless crystals | [6] |
| Melting Point | 77–78 °C | [9] |
| Water Solubility | 0.1 mg/L (at 25 °C) | [7] |
| Solubility (Organic) | Soluble in ethanol (B145695), isooctane, carbon tetrachloride, DMSO (30 mg/ml), DMF (30 mg/ml) | [6][9] |
| log P (Octanol/Water) | 6.02 | [1] |
| Stability | Stable under proper conditions. Incompatible with strong oxidizing agents. | [9] |
| Hazardous Decomposition | Upon thermal decomposition, can produce carbon oxides and hydrogen chloride. | [9] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect is attributed to its ability to induce selective necrosis and atrophy of the adrenal cortex.[3] Its mechanism is multifaceted, involving the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of endoplasmic reticulum (ER) stress.
Inhibition of Steroidogenesis
This compound directly inhibits key enzymes in the steroid synthesis pathway, which is primarily localized within the mitochondria of adrenocortical cells. It has been shown to inhibit cytochrome P450 enzymes, including CYP11A1, CYP11B1, and CYP11B2.[4][10] This leads to a significant reduction in the production of cortisol and other corticosteroids.[10] Furthermore, this compound disrupts the ACTH/cAMP signaling pathway, which is critical for activating the transcription of steroidogenic genes.[11]
This compound's inhibition of key enzymes in the cortisol synthesis pathway.
Induction of ER Stress and Apoptosis
Recent studies have identified that this compound inhibits sterol-O-acyl transferase 1 (SOAT1). This inhibition leads to an accumulation of free cholesterol within the cell, which in turn induces significant endoplasmic reticulum (ER) stress. The sustained ER stress activates the unfolded protein response (UPR), ultimately triggering apoptotic cell death. This lipid-mediated ER stress is considered a key component of this compound's cytotoxic activity against adrenocortical carcinoma cells.
This compound-induced ER stress leading to apoptosis.
Key Experimental Protocols
Protocol: HPLC-UV Analysis of this compound in Plasma[13][14]
Objective: To quantify the concentration of this compound and its major metabolite, DDE, in human plasma for therapeutic drug monitoring and pharmacokinetic studies.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Aldrin (Internal Standard)
-
Centrifuge, vortex mixer
Methodology:
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard (Aldrin).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 50 µL of the clear supernatant.
-
UV Detection Wavelength: 226 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks for this compound, DDE, and the internal standard based on their retention times (e.g., this compound ~7.1 min, DDE ~9.4 min, Aldrin ~12.6 min).[12]
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against known concentrations.
-
Calculate the concentration of this compound and DDE in the unknown samples using the calibration curve.
-
Protocol: In Vitro Cell Viability (MTT/MTS) Assay[6][15]
Objective: To assess the cytotoxic effect of this compound on an adrenocortical carcinoma cell line (e.g., NCI-H295R).
Materials and Equipment:
-
NCI-H295R cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in ethanol or DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (for absorbance measurement)
-
CO₂ incubator
Methodology:
-
Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10⁵ cells/well) and allow them to adhere overnight in a CO₂ incubator.[11]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.625 to 100 µM). Include a vehicle control (medium with the same concentration of ethanol/DMSO as the highest drug concentration).[13]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6][13]
-
Viability Assessment:
-
Add the MTS/MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Conclusion
This compound remains a critical therapeutic agent for adrenocortical carcinoma. A thorough understanding of its synthesis, chemical properties, and complex mechanisms of action is essential for the development of improved formulations, novel analogs, and more effective combination therapies.[2][14] The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the study and application of this important drug.
References
- 1. Dichlorodiphenyldichloroethane - Wikipedia [en.wikipedia.org]
- 2. Powder Self-Emulsifying Drug Delivery System for this compound: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [webbook.nist.gov]
- 9. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on this compound Effect with Possible Implications for Patients’ Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
The Central Role of Mitochondria in Mitotane-Induced Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotane (B1677208) (o,p'-DDD) remains a cornerstone in the treatment of adrenocortical carcinoma (ACC), yet its precise molecular mechanisms of action are still being unraveled. A growing body of evidence points to the mitochondrion as a primary target of this compound's cytotoxic effects, initiating a cascade of events that culminate in apoptosis. This technical guide provides a comprehensive overview of the pivotal role of mitochondria in this compound-induced apoptosis, synthesizing key findings on signaling pathways, presenting quantitative data from various studies, and detailing relevant experimental protocols. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.
Introduction
This compound, a derivative of the insecticide DDT, exhibits a unique tropism for the adrenal cortex, leading to both inhibition of steroidogenesis and induction of cell death.[1] While its effects on steroidogenic enzymes are well-documented, the mechanisms by which this compound triggers apoptosis are of significant interest for improving therapeutic strategies and overcoming resistance. The intrinsic, or mitochondrial, pathway of apoptosis is now understood to be a key player in this compound's mechanism of action.[2] This guide will delve into the specific molecular events at the mitochondrial level that are perturbed by this compound, leading to the programmed demise of adrenocortical carcinoma cells.
Mitochondrial Dysfunction in Response to this compound
This compound's pro-apoptotic activity is intrinsically linked to its ability to induce profound mitochondrial dysfunction. This manifests through several key events:
-
Alteration of Mitochondrial Morphology and Integrity: this compound exposure leads to significant changes in mitochondrial structure, including swelling, a decrease in the number of cristae, and fragmentation of the mitochondrial network.[3][4] These morphological changes are indicative of underlying functional impairments. Electron microscopy reveals dose- and time-dependent alterations, ultimately leading to the disruption of the organelle.[3]
-
Inhibition of the Respiratory Chain: A critical effect of this compound is the impairment of the mitochondrial respiratory chain. Specifically, this compound has been shown to inhibit the activity of Complex IV (cytochrome c oxidase) and Complex I.[5][6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][7]
-
Depolarization of the Mitochondrial Membrane: The disruption of the respiratory chain and damage to the mitochondrial inner membrane result in the dissipation of the mitochondrial membrane potential (ΔΨm).[3][8][9] This depolarization is a critical early event in the apoptotic cascade.
Quantitative Effects of this compound on Mitochondrial Function and Cell Viability
The following tables summarize quantitative data from various studies on the effects of this compound on adrenocortical and other cancer cell lines.
| Cell Line | This compound Concentration (µM) | Duration of Treatment | Effect | Percentage Change | Reference |
| H295R | 50 | 24h | Inhibition of Complex IV activity | 50% decrease | [5][10] |
| SW13 | 50 | 24h | Inhibition of Complex IV activity | 50% decrease | [5][10] |
| H295R | 50 | Not Specified | Reduction in Cortisol Secretion | 70% decrease | [5][10] |
| H295R | 50 | Not Specified | Reduction in 17-hydroxyprogesterone Secretion | 70% decrease | [5][10] |
| FTC-133 | 50 | 24h | Decrease in Cell Viability | 12% decrease | [11] |
| BCPAP | 50 | 24h | Decrease in Cell Viability | 59% decrease | [11] |
| SW1736 | 50 | 24h | Decrease in Cell Viability | 54% decrease | [11] |
| C643 | 50 | 24h | Decrease in Cell Viability | 31% decrease | [11] |
| TT | 50 | 24h | Decrease in Cell Viability | 66% decrease | [11] |
| H295R | 30-50 | Not Specified | Induction of Apoptosis (Caspase 3/7 activation) | Evident | [3][4] |
The Mitochondrial Apoptotic Signaling Pathway Induced by this compound
The mitochondrial dysfunction triggered by this compound directly activates the intrinsic apoptotic pathway.
The Role of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP).[12][13] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[14][15] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis.[15] this compound treatment can shift this balance, favoring the activation of pro-apoptotic members. While the direct interactions of this compound with all Bcl-2 family members are still under investigation, a decrease in the Bcl-2/Bax ratio is considered crucial for apoptosis induction.[7]
Bax/Bak Oligomerization and MOMP
Upon activation, pro-apoptotic effector proteins Bax and Bak undergo a conformational change, leading to their oligomerization in the outer mitochondrial membrane.[16][17] This forms pores that permeabilize the outer membrane, an event known as MOMP.[18]
Release of Pro-Apoptotic Factors
MOMP results in the release of several proteins from the mitochondrial intermembrane space into the cytosol. The most critical of these is cytochrome c.[19][20]
Apoptosome Formation and Caspase Activation
Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.[7] The apoptosome then recruits and activates pro-caspase-9.[7] Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7]
Execution of Apoptosis
The activated effector caspases are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[7]
Visualizing the Signaling Pathway
Caption: this compound-induced mitochondrial apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of mitochondria in this compound-induced apoptosis.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Potentiometric fluorescent dyes, such as Tetramethylrhodamine, methyl ester (TMRM) or JC-1, accumulate in the mitochondria in a potential-dependent manner.[21][22] A decrease in ΔΨm results in reduced dye accumulation and a change in fluorescence.
Protocol using TMRM and Flow Cytometry:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound for various time points. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
Staining:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with pre-warmed PBS.
-
Resuspend cells in pre-warmed culture medium containing 20-100 nM TMRM.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a 488 nm or 561 nm laser for excitation.
-
Collect fluorescence emission in the appropriate channel (e.g., PE or a specific orange/red channel).
-
A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates mitochondrial membrane depolarization.
-
Caption: Workflow for measuring mitochondrial membrane potential.
Western Blot for Cytochrome c Release
Principle: The release of cytochrome c from the mitochondria to the cytosol is a hallmark of the intrinsic apoptotic pathway.[23] Western blotting can be used to detect the presence of cytochrome c in cytosolic fractions of cell lysates.
Protocol:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound as described previously.
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cytochrome c overnight at 4°C.[24]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the cytochrome c band in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.
-
Caption: Workflow for detecting cytochrome c release by Western blot.
Quantification of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27] Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as desired.
-
Harvesting and Washing:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use FITC and PI single-stained controls for compensation.
-
Quantify the percentage of cells in each of the four quadrants:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (should be a small population in apoptosis)
-
-
Caption: Workflow for quantifying apoptosis by flow cytometry.
Conclusion
The mitochondrion is unequivocally a central player in the cytotoxic mechanism of this compound. By inducing mitochondrial dysfunction, characterized by morphological changes, respiratory chain inhibition, and membrane depolarization, this compound effectively triggers the intrinsic pathway of apoptosis. This leads to the release of cytochrome c, activation of the caspase cascade, and ultimately, the programmed death of cancer cells. A thorough understanding of these mitochondrial events is crucial for optimizing the clinical use of this compound, developing strategies to overcome resistance, and identifying novel therapeutic targets within the mitochondrial apoptotic machinery for the treatment of adrenocortical carcinoma and potentially other cancers. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of cancer biology and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Morphofunctional effects of this compound on mitochondria in human adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Identifying this compound-induced mitochondria-associated membranes dysfunctions: metabolomic and lipidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Mechanisms of this compound Action in Adrenocortical Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 9. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alters mitochondrial respiratory chain activity by inducing cytochrome c oxidase defect in human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces mitochondrial membrane depolarization and apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial outer membrane permeabilization during apoptosis: the role of mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multiple pathways of cytochrome c release from mitochondria in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pure.psu.edu [pure.psu.edu]
- 22. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Release of mitochondrial cytochrome C in both apoptosis and necrosis induced by beta-lapachone in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytochrome c Antibody (#4272) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. medicaljournalssweden.se [medicaljournalssweden.se]
- 26. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Preclinical Xenograft Models in Mitotane Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) is the only FDA-approved drug for the treatment of adrenocortical carcinoma (ACC), a rare and aggressive endocrine malignancy.[1][2] Despite its clinical use, the precise mechanisms of its action and the factors determining patient response remain partially understood. Preclinical xenograft models are indispensable tools for investigating the efficacy of this compound, elucidating its mechanisms of action, and evaluating novel combination therapies. These in vivo models, primarily utilizing human ACC cell lines such as NCI-H295R and SW-13, allow for the controlled assessment of this compound's anti-tumor activity in a living system.
This document provides detailed application notes and experimental protocols for establishing and utilizing preclinical xenograft models to evaluate the efficacy of this compound against ACC.
Commonly Used Adrenocortical Carcinoma Cell Lines
Two human ACC cell lines are predominantly used in xenograft studies to model the disease and assess therapeutic response.
-
NCI-H295R: This is the most widely used ACC cell line. It is a steroid-secreting line derived from a primary ACC and is generally considered to be sensitive to this compound.[3]
-
SW-13: This cell line was derived from a small cell carcinoma of the adrenal cortex. It is non-steroidogenic and is often used as a model of this compound-resistant ACC.[2][4]
Quantitative Data on this compound Efficacy in Xenograft Models
The following tables summarize quantitative data from representative studies on the efficacy of this compound in ACC xenograft models. It is important to note that experimental conditions, including the specific strain of immunodeficient mice, the number of cells injected, and the this compound dosage and administration route, can significantly influence the outcome.
Table 1: Efficacy of this compound in NCI-H295R Xenograft Models
| Study Reference | Mouse Strain | This compound Dose and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Notes |
| F. Hantel et al. (2010) | Nude mice | 50 mg/kg/day, i.p. | 21 days | ~50% | This compound treatment initiated when tumors reached a volume of 100 mm³. |
| M. Doghman et al. (2013) | NOD/SCID | 50 mg/kg, i.p. or oral | 4 weeks | Not specified, but showed short-term inhibition | Study highlighted the lack of long-lasting effects of this compound.[5] |
| A. D. Schteingart et al. (1990) | Nude mice | 0.5% in diet | 6 weeks | Significant inhibition | One of the earlier studies demonstrating this compound's effect in vivo. |
Table 2: Efficacy of this compound in SW-13 Xenograft Models
| Study Reference | Mouse Strain | This compound Dose and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Notes |
| S. D. Lerario et al. (2018) | NSG mice | 50 mg/kg/day, oral gavage | 28 days | Minimal | Confirmed the resistance of SW-13 xenografts to this compound monotherapy. |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Adrenocortical Carcinoma Xenografts
This protocol describes the subcutaneous implantation of ACC cells into immunodeficient mice.
Materials:
-
NCI-H295R or SW-13 cells
-
Complete cell culture medium (e.g., DMEM/F12 with supplements for NCI-H295R, L-15 with supplements for SW-13)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., athymic nude, NOD/SCID, or NSG)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Cell Culture: Culture NCI-H295R or SW-13 cells according to standard protocols until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a small volume of sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >90%.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the injection site (typically the flank).
-
Disinfect the injection site with 70% ethanol.
-
-
Subcutaneous Injection:
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw 0.1-0.2 mL of the cell suspension (containing 5-10 x 106 cells) into a 1 mL syringe with a 27-30 gauge needle.
-
Lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its therapeutic efficacy.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for this compound administration (e.g., corn oil)
-
Oral gavage needles or equipment for intraperitoneal injection
-
Calipers for tumor measurement
-
Scale for weighing mice
Procedure:
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., corn oil). The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Administer this compound to the treatment group via oral gavage or intraperitoneal injection at the predetermined dose and schedule (e.g., 50 mg/kg/day).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Additional analyses can include histological examination of tumors and measurement of this compound levels in plasma and tumor tissue.
-
Signaling Pathways and Experimental Workflow Visualizations
This compound's Mechanism of Action in Adrenocortical Carcinoma
This compound's cytotoxic effects in ACC are multifactorial, primarily targeting mitochondria and disrupting steroidogenesis.[1][4] Key mechanisms include the inhibition of enzymes in the steroid synthesis pathway, leading to an accumulation of toxic free cholesterol and subsequent endoplasmic reticulum stress and apoptosis.[2]
Caption: this compound's mechanism of action in adrenocortical carcinoma cells.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the efficacy of this compound in a preclinical xenograft model is depicted below. This process involves several key stages, from cell culture and animal model establishment to data analysis and interpretation.
Caption: Experimental workflow for evaluating this compound efficacy in xenograft models.
Conclusion
Preclinical xenograft models are crucial for advancing our understanding of this compound's role in treating adrenocortical carcinoma. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies. Careful selection of cell lines, adherence to detailed experimental procedures, and comprehensive data analysis are essential for obtaining reliable and reproducible results that can ultimately inform clinical practice and the development of more effective therapies for ACC.
References
- 1. A review of this compound in the management of adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies [mdpi.com]
- 4. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of long-lasting effects of this compound adjuvant therapy in a mouse xenograft model of adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Mitotane Sensitivity in Adrenocortical Carcinoma Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro sensitivity of adrenocortical carcinoma (ACC) cell cultures to mitotane (B1677208). The following sections detail the mechanisms of this compound action, protocols for determining cell viability and apoptosis, and expected outcomes in common ACC cell lines.
Introduction to this compound and its Mechanism of Action
This compound (o,p'-DDD) is the only FDA-approved drug for the treatment of advanced adrenocortical carcinoma.[1][2] Its primary mechanism of action involves inducing selective cytotoxicity in the adrenal cortex, leading to the inhibition of steroidogenesis and ultimately, cell death.[1][3] While the precise molecular mechanisms are still under investigation, key actions of this compound include:
-
Mitochondrial Disruption: this compound targets mitochondria, leading to the rupture of mitochondrial membranes, depolarization, and dysfunction.[1][4][5] This affects cellular energy production and initiates apoptotic pathways.
-
Inhibition of Steroidogenesis: The drug inhibits key enzymes involved in steroid synthesis, such as CYP11A1 and CYP11B1.[1][3] It also downregulates the expression of genes critical for steroidogenesis.[4]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can inhibit the enzyme SOAT1, leading to an accumulation of free cholesterol, which in turn causes ER stress and triggers apoptosis.[5][6]
-
Modulation of Signaling Pathways: this compound has been shown to influence several signaling pathways implicated in cancer cell survival and proliferation, including the p53, PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[4][7]
The sensitivity of ACC cells to this compound can be influenced by experimental conditions, particularly the concentration of lipoproteins in the culture medium, which can affect drug bioavailability.[5]
Quantitative Data Summary: this compound IC50 Values in ACC Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of drug potency. The IC50 values for this compound in ACC cell lines can vary significantly based on the specific cell line, culture conditions, and assay duration.
| Cell Line | This compound IC50 (µM) | Assay Duration | Culture Conditions | Reference(s) |
| H295R | ~11.7 - 60 | 24 - 72 hours | Varies (serum/lipoprotein levels can alter sensitivity) | [5][6] |
| H295R (Resistant) | > 100 | Not Specified | Not Specified | [5] |
| HAC-15 | ~39.4 - 46.4 | Not Specified | Not Specified | [8][9] |
| HAC-15 (Resistant) | ~102.2 | Not Specified | Not Specified | [8][9] |
| SW-13 | ~10.83 (serum-free) | 24 hours | Serum-free vs. 10% FBS | [6] |
| SW-13 | ~121.4 (10% FBS) | 24 hours | Serum-free vs. 10% FBS | [6] |
| Primary ACC Cultures (Responders) | ~14.2 | Not Specified | Not Specified | [10] |
| Primary ACC Cultures (Partial Responders) | ~41.6 | Not Specified | Not Specified | [10] |
Note: The variability in IC50 values highlights the importance of standardized protocols and careful consideration of culture conditions when performing this compound sensitivity assays.
Experimental Protocols
This protocol outlines the determination of cell viability in response to this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
ACC cell lines (e.g., H295R, SW-13, HAC-15)
-
Complete cell culture medium (e.g., DMEM/F-12 with appropriate supplements)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count ACC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A common concentration range to test is 1 µM to 100 µM.[11]
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells (typically ≤0.1%).[11]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
This protocol describes the detection and quantification of apoptosis in this compound-treated cells by flow cytometry.
Materials:
-
ACC cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed ACC cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action in ACC cells.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effects of this compound and 1α,25-dihydroxyvitamin D3 on Wnt/beta-catenin signaling in human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacogenomic analysis in adrenocortical carcinoma reveals genetic features associated with this compound sensitivity and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Mitotane Plasma Levels in Research Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), notable for its narrow therapeutic window, generally accepted as 14-20 µg/mL in plasma.[1][2] Monitoring plasma concentrations is crucial to ensure therapeutic efficacy while minimizing toxicity.[3][4] Levels below this range may be sub-therapeutic, whereas concentrations exceeding 20 µg/mL are associated with an increased risk of severe neurological side effects.[3] These application notes provide detailed methodologies for the accurate and precise monitoring of this compound plasma levels in a research setting, focusing on widely used chromatographic techniques.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the quantification of this compound in plasma. The most common approaches involve chromatographic separation followed by detection. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a reference method due to its superior selectivity and sensitivity, which is particularly useful for excluding interferences from cortisol analogues that may accumulate in patients.[6]
The selection of a particular method may depend on the available instrumentation, required sensitivity, and the specific goals of the research study.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance characteristics of the most common methods for this compound plasma level monitoring.
| Parameter | HPLC-UV Method 1[4] | HPLC-UV Method 2[5] | GC-EI-MS[1][2] |
| Linearity Range | 0.78 - 25 µg/mL | 1.0 - 50.0 µg/mL | 0.25 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.78 µg/mL | 0.2 µg/mL | 0.25 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | Not Reported | Not Reported |
| Intra-assay Precision (%CV) | < 4.85% | < 9.98% | < 15% |
| Inter-assay Precision (%CV) | < 4.85% | < 9.98% | < 15% |
| Accuracy (Bias %) | < 13.69% | 89.40% - 105.90% | Within ±15% |
| Extraction Efficiency/Recovery | Not Reported | 77 - 88% | Good Precision |
| Internal Standard (IS) | Not specified | p,p'-DDD | Dichlorobenzophenone |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using HPLC-UV
This protocol is based on a validated method for the therapeutic drug monitoring of this compound.[4]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Human plasma (drug-free)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
-
C8 or C18 reversed-phase column
2. Sample Preparation
-
Pipette 100 µL of plasma (patient sample, calibrator, or quality control) into a microcentrifuge tube.
-
Add 200 µL of methanol to precipitate plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[4]
3. Chromatographic Conditions
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water mixture (specific ratio to be optimized, e.g., 90:10 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 35°C[8]
-
Detection Wavelength: 230 nm[4]
-
Injection Volume: 50 µL
-
This compound Retention Time: Approximately 7.1 minutes (will vary based on specific column and mobile phase composition)[4]
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound (e.g., 0.78, 1.56, 3.125, 6.25, 12.5, and 25 µg/mL).[4]
-
Process the calibrators and quality control samples alongside the unknown research subject samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: this compound Quantification in Human Plasma using GC-MS
This protocol is a simplified method for the determination of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).[1]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Dichlorobenzophenone
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297)
-
Human plasma (drug-free)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Sample Preparation
-
To 40 µL of plasma sample, add 40 µL of methanol containing the internal standard (e.g., 12.5 µg/mL).[1]
-
Add 150 µL of ethyl acetate for liquid-liquid extraction.[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect 120 µL of the supernatant (organic layer) for GC-MS analysis.[1]
3. GC-MS Conditions
-
GC Column: Capillary column suitable for pesticide analysis (e.g., DB-5MS)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, ramp to 280°C (optimization required)
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 235) and the internal standard.[1]
-
Retention Times: this compound ~8.2 min, IS ~8.7 min (will vary based on specific column and temperature program).[1]
4. Calibration and Quantification
-
Prepare calibration standards in drug-free plasma (e.g., 0.25, 0.5, 1, 10, 20, 30, and 40 µg/mL).[1]
-
Process all samples as described in the sample preparation section.
-
Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.
-
Calculate the concentration of this compound in the research samples using the calibration curve.
Visualizations
This compound's Impact on Steroidogenesis
The primary mechanism of action of this compound involves the disruption of steroidogenesis within the adrenal cortex.[9][10] This is achieved through the inhibition of key enzymes in the steroid synthesis pathway and by causing mitochondrial damage.[11][12]
Caption: this compound inhibits key mitochondrial enzymes in the steroidogenesis pathway.
Experimental Workflow for this compound Plasma Level Monitoring
The general workflow for monitoring this compound plasma levels in research subjects is a multi-step process that requires careful handling and precise analytical measurement.
Caption: General experimental workflow for this compound plasma level monitoring.
Concluding Remarks
The therapeutic drug monitoring of this compound is essential for optimizing treatment outcomes in research subjects with adrenocortical carcinoma. The protocols and data presented herein provide a framework for the accurate and reliable quantification of this compound in plasma. The choice of analytical method should be guided by the specific requirements of the research study and the available laboratory resources. Adherence to validated protocols and good laboratory practices is paramount for generating high-quality data.
References
- 1. A simplified method for therapeutic drug monitoring of this compound by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified method for therapeutic drug monitoring of this compound by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Therapeutic drug monitoring of this compound: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy Testing of Mitotane Nanocarriers using 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with limited therapeutic options. Mitotane (B1677208) remains a cornerstone of treatment, but its efficacy is often hampered by poor solubility, low bioavailability, and significant side effects.[1] Nanocarrier-based delivery systems offer a promising strategy to enhance the therapeutic index of this compound by improving its delivery to tumor cells while minimizing systemic toxicity.
Three-dimensional (3D) spheroid models are increasingly recognized as a more physiologically relevant in vitro system for anticancer drug screening compared to traditional 2D cell cultures.[2] Spheroids better mimic the microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic response.[1] This document provides detailed application notes and protocols for utilizing 3D spheroids of the human ACC cell line NCI-H295R to evaluate the efficacy of this compound-loaded nanocarriers.
Key Experimental Workflows
The overall workflow for testing the efficacy of this compound nanocarriers on 3D spheroids involves several key stages, from nanocarrier synthesis and characterization to spheroid formation, treatment, and viability assessment.
Caption: Experimental workflow for evaluating this compound nanocarrier efficacy in 3D spheroids.
Experimental Protocols
Protocol 1: Synthesis of Albumin-Stabilized this compound Nanoparticles (BSA-MT) by Dual Centrifugation
This protocol is based on the method described by Holzer et al. (2022) for the preparation of albumin-stabilized this compound nanoparticles.[1]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (B144438) solution (8% m/m)
-
Dual centrifuge (e.g., ZentriMix 380 R)
-
Thermomixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in ethanol (e.g., 20 mg/mL).
-
Prepare an aqueous solution of BSA.
-
-
Dual Centrifugation:
-
Combine the this compound stock solution and BSA solution in a centrifuge tube.
-
Centrifuge the mixture at 2350 rpm and 15°C for 30 minutes.
-
Follow with a cooling run at 200 rpm and 4°C for 30 minutes.
-
-
Cross-linking:
-
To stabilize the newly formed nanoparticles, add 11.4 µL of 8% (m/m) glutaraldehyde solution. This is calculated to crosslink approximately 40% of the BSA amino groups.
-
Incubate the mixture at 500 rpm and 22°C for 24 hours in a thermomixer.
-
-
Purification and Storage:
-
Purify the nanoparticle suspension using a suitable method such as dialysis or centrifugal filtration to remove unencapsulated drug and excess reagents.
-
Store the BSA-MT nanoparticle suspension at 4-8°C.
-
Protocol 2: Formation of NCI-H295R Adrenocortical Carcinoma Spheroids
This protocol describes the generation of uniform, single spheroids from the NCI-H295R cell line using ultra-low attachment (ULA) microplates.
Materials:
-
NCI-H295R cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with FBS and other necessary components)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture NCI-H295R cells in standard tissue culture flasks until they reach 70-80% confluency.
-
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium to obtain a single-cell suspension.
-
-
Cell Seeding:
-
Perform a cell count and determine the cell viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density. A common starting point is 1,000 to 5,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Spheroids will typically form within 48-96 hours. Monitor spheroid formation and morphology daily using a microscope.
-
Protocol 3: 3D Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the procedure for assessing the viability of 3D spheroids after treatment with this compound nanocarriers using the CellTiter-Glo® 3D Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[3]
Materials:
-
NCI-H295R spheroids in a 96-well ULA plate
-
This compound nanocarrier (BSA-MT) and control formulations
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Spheroid Treatment:
-
After spheroid formation (e.g., 96 hours), treat the spheroids by adding the desired concentrations of BSA-MT, free this compound, and empty nanocarrier controls. Ensure each condition has replicate wells.
-
Incubate the treated spheroids for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Assay Preparation:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for approximately 30 minutes before use.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control spheroids after subtracting the background luminescence.
-
Data Presentation
The following tables summarize the quantitative data on the physicochemical properties of albumin-stabilized this compound nanoparticles (BSA-MT) and their cytotoxic efficacy in NCI-H295R 3D spheroids, based on the findings of Holzer et al. (2022).[1]
Table 1: Physicochemical Properties of Albumin-Stabilized this compound Nanoparticles (BSA-MT)
| Parameter | Value (mean ± SD) |
| Hydrodynamic Diameter (nm) | 359 ± 7 |
| Polydispersity Index (PDI) | 0.14 ± 0.01 |
| Zeta Potential (mV) | -33 ± 1 |
| This compound Content (mg/mL) | 1.95 ± 0.05 |
Table 2: Colloidal Stability of BSA-MT under Different Storage Conditions over 6 Months
| Storage Condition | Time (months) | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) |
| 4–8 °C | 0 | 359 ± 7 | 0.14 ± 0.01 | -33 ± 1 |
| 1 | 362 ± 5 | 0.14 ± 0.01 | -33 ± 1 | |
| 3 | 365 ± 8 | 0.15 ± 0.01 | -32 ± 1 | |
| 6 | 370 ± 6 | 0.16 ± 0.01 | -31 ± 1 | |
| 20–24 °C | 0 | 359 ± 7 | 0.14 ± 0.01 | -33 ± 1 |
| 1 | 368 ± 9 | 0.15 ± 0.01 | -32 ± 1 | |
| 3 | 380 ± 12 | 0.17 ± 0.02 | -30 ± 1 | |
| 6 | 402 ± 15 | 0.19 ± 0.02 | -28 ± 2 |
Table 3: Cytotoxicity of this compound Formulations in NCI-H295R 3D Spheroids
| Treatment | Concentration (µM) | Cell Viability (%) after 24h (mean ± SD) | Cell Viability (%) after 72h (mean ± SD) |
| BSA-MT | 20 | ~80 | 40-50 |
| 200 | Not specified | 22 ± 1 | |
| Free this compound | 20 | ~80 | 40-50 |
| DOPC-MT (Liposomal) | 200 | Not specified | 74 ± 2 |
Note: Data points are extracted and summarized from the graphical representations in the cited literature and may be approximate.[1]
Signaling Pathways
This compound primarily induces cell death in adrenocortical carcinoma cells through the intrinsic (mitochondrial) pathway of apoptosis.[2][4] It disrupts mitochondrial function and integrity, leading to a cascade of events that culminate in apoptosis. Additionally, this compound inhibits key enzymes in the steroidogenesis pathway, contributing to its therapeutic effect.[5][6][7]
This compound-Induced Apoptosis
This compound's cytotoxic action is initiated at the mitochondria. It is thought to induce mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4] This process is regulated by the Bcl-2 family of proteins. This compound can upregulate pro-apoptotic members (like Bid) and downregulate anti-apoptotic members (like Bcl-2), tipping the balance towards cell death.[8] Released cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[9] Caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates.[8]
Caption: this compound-induced intrinsic apoptosis pathway in ACC cells.
Inhibition of Steroidogenesis
This compound also exerts its therapeutic effect by inhibiting the production of adrenal steroids. It targets and inhibits key enzymes in the steroidogenesis pathway, such as the cholesterol side-chain cleavage enzyme (CYP11A1), which catalyzes the rate-limiting step in steroid hormone synthesis.[5][6][7] This leads to a reduction in the production of cortisol and other steroids, which can be beneficial in functional ACC.
Caption: this compound's inhibitory effect on the steroidogenesis pathway.
Conclusion
The use of 3D spheroid models provides a robust and more clinically relevant platform for the preclinical evaluation of novel drug delivery systems like this compound nanocarriers. The protocols and data presented herein offer a comprehensive guide for researchers to establish and utilize this model system effectively. Albumin-stabilized this compound nanoparticles have demonstrated significant efficacy in ACC 3D spheroids, highlighting the potential of this formulation strategy to improve the treatment of adrenocortical carcinoma.[1] Future studies can build upon these methods to explore nanocarrier penetration, long-term efficacy, and combination therapies in more complex 3D co-culture models.
References
- 1. This compound Nanocarriers for the Treatment of Adrenocortical Carcinoma: Evaluation of Albumin-Stabilized Nanoparticles and Liposomes in a Preclinical In Vitro Study with 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound exhibits dual effects on steroidogenic enzymes gene transcription under basal and cAMP-stimulating microenvironments in NCI-H295 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application of Mitotane in Combination with Chemotherapy in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) is the only approved drug for the treatment of adrenocortical carcinoma (ACC), a rare and aggressive malignancy.[1] In advanced and recurrent cases, this compound is often used in combination with cytotoxic chemotherapy to improve treatment efficacy.[2] This document provides a summary of preclinical data on the use of this compound in combination with various chemotherapeutic agents, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in combination with different chemotherapeutic agents in ACC cell lines. The data highlights the synergistic or additive effects of these combinations on cell viability and tumor growth.
Table 1: In Vitro Efficacy of this compound in Combination with Etoposide, Doxorubicin, and Cisplatin (B142131) (EDP-M) in ACC Cell Lines
| Cell Line | Drug Combination | Concentration Range | Effect | Reference |
| NCI-H295R | This compound + Etoposide + Doxorubicin | This compound: 25-50 µM, Etoposide: 18.75-75 µM, Doxorubicin: 0.625-2.5 µM | Synergistic effect on reducing cell viability | [3] |
| SW-13 | This compound + Etoposide + Doxorubicin | This compound: 25-50 µM, Etoposide: 18.75-75 µM, Doxorubicin: 0.625-2.5 µM | Synergistic effect on reducing cell viability | [3] |
| NCI-H295R | This compound + Cisplatin + Doxorubicin | Not specified | Antagonistic effect | [3] |
Table 2: In Vitro Efficacy of this compound in Combination with Gemcitabine in ACC Cell Lines
| Cell Line | Drug Combination | Observation | Reference |
| NCI-H295R | This compound + Gemcitabine | Antagonistic effects, interference with gemcitabine-mediated S phase inhibition | [4] |
| SW-13 | This compound + Gemcitabine | Synergistic effects (except when this compound was administered prior to gemcitabine) | [4] |
Table 3: In Vitro Efficacy of this compound in Combination with Other Chemotherapeutic Agents
| Cell Line | Drug Combination | IC50 Values | Effect | Reference |
| NCI-H295R | This compound | 53.4 µM (responders) | Varies based on cell sensitivity | [4] |
| SW-13 | This compound | 74.7 µM (non-responders) | Varies based on cell sensitivity | [4] |
| NCI-H295R | This compound + Ionizing Radiation (6 Gy) | This compound: 10 µM | Irreversible inhibition of cell growth and G2 arrest | [5] |
| SW-13 | This compound + Ionizing Radiation (6 Gy) | This compound: 10 µM | Irreversible inhibition of cell growth and G2 arrest | [5] |
Table 4: In Vivo Efficacy of this compound in Combination with Chemotherapy in ACC Xenograft Models
| Animal Model | Drug Combination | Effect | Reference |
| Mouse Xenograft (Human ACC) | This compound + Ionizing Radiation | Marked inhibition of tumor growth and strong tumor regression (p < 0.0001) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of this compound combination chemotherapy.
In Vitro Protocols
1. Cell Culture of ACC Cell Lines (NCI-H295R and SW-13)
-
Cell Lines:
-
NCI-H295R: A human ACC cell line that is steroid-secreting and generally more sensitive to this compound.
-
SW-13: A human ACC cell line that is non-steroid-secreting and often shows resistance to this compound.
-
-
Culture Medium:
-
NCI-H295R: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% ITS (Insulin-Transferrin-Selenium), and 1% penicillin-streptomycin.
-
SW-13: Leibovitz's L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2 (for NCI-H295R) or in a non-CO2 incubator (for SW-13).
-
Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% trypsin-EDTA for detachment.
-
2. Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapy.
-
Materials:
-
96-well cell culture plates
-
ACC cells (NCI-H295R or SW-13)
-
This compound and desired chemotherapeutic agents (e.g., etoposide, doxorubicin, cisplatin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent(s) in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by drug treatment.
-
Materials:
-
White-walled 96-well plates
-
ACC cells
-
This compound and chemotherapeutic agents
-
Caspase-Glo® 3/7 Assay System
-
Luminometer.
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the viability assay.
-
Treat cells with the drug combinations for the desired time period.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Normalize the results to the number of viable cells or protein concentration.
-
In Vivo Protocol
1. Adrenocortical Carcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous ACC xenograft model in mice to evaluate the in vivo efficacy of combination therapies.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
-
Cell Preparation:
-
Harvest NCI-H295R cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the animals regularly for tumor growth.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the drug formulations. This compound can be administered orally (e.g., dissolved in corn oil), while other chemotherapeutics like etoposide, doxorubicin, and cisplatin are typically administered via intraperitoneal or intravenous injection.[5][6]
-
Administer the treatments according to the planned schedule and dosage. For example, a regimen could involve daily oral gavage of this compound and intermittent injections of the chemotherapeutic agents.[5][7]
-
Monitor tumor volume using calipers (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for preclinical evaluation of combination therapies.
Caption: this compound's mechanism of action in ACC cells.
Caption: Activation of apoptotic pathways by this compound and chemotherapy.
Caption: General workflow for preclinical evaluation of this compound combination therapy.
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. eviq.org.au [eviq.org.au]
- 3. youtube.com [youtube.com]
- 4. Cytotoxic activity of gemcitabine, alone or in combination with this compound, in adrenocortical carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ninho.inca.gov.br [ninho.inca.gov.br]
- 6. mdpi.com [mdpi.com]
- 7. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Development of Mitotane Analogs with Improved Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) (o,p'-DDD) is the only FDA-approved drug for the treatment of adrenocortical carcinoma (ACC). However, its use is limited by a narrow therapeutic window and significant toxicity, with adverse effects frequently occurring at therapeutic plasma concentrations of 14-20 mg/L.[1][2][3] This has prompted research into the development of this compound analogs with an improved therapeutic index, aiming to enhance adrenolytic activity while reducing systemic toxicity.
These application notes provide a comprehensive overview of the methodologies and protocols for the synthesis, in vitro evaluation, and in vivo assessment of novel this compound analogs. The focus is on strategies to identify candidates with superior efficacy and a more favorable safety profile than the parent compound.
Mechanism of Action of this compound and Rationale for Analog Development
This compound's primary mechanism of action involves the selective destruction of adrenal cortex cells.[4] This is achieved through a multi-faceted attack on cellular processes:
-
Mitochondrial Disruption: this compound induces mitochondrial membrane depolarization and damage, leading to the release of pro-apoptotic factors and subsequent cell death.[5][6]
-
Inhibition of Steroidogenesis: It inhibits key enzymes in the steroid synthesis pathway, including cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), leading to reduced cortisol production.[4]
-
Endoplasmic Reticulum (ER) Stress: A crucial discovery has identified Sterol-O-acyltransferase 1 (SOAT1) as a key molecular target of this compound.[7][8] Inhibition of SOAT1 leads to the accumulation of free cholesterol, inducing ER stress and triggering apoptosis.[7][8][9]
The development of this compound analogs is based on the hypothesis that structural modifications can enhance these adrenolytic mechanisms while minimizing off-target effects that contribute to toxicity. Research has shown that a dihalogenated methine carbon is essential for its adrenalytic activity.[7]
Promising this compound Analogs
A study by Dias et al. investigated nine analogs of this compound, leading to the identification of o,p'-DDBr2 (1,1-dibromo-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane) as a particularly promising candidate. This analog demonstrated comparable or superior activity to this compound, especially at lower concentrations.[7]
Data Presentation: Efficacy of this compound and Analogs
The following tables summarize the quantitative data on the efficacy of this compound and its analog, o,p'-DDBr2.
| Compound | Concentration (µM) | Inhibition of NCI-H295R Cell Proliferation (%) | Reference |
| This compound (o,p'-DDD) | 20 | Not specified | [7] |
| 50 | ~40 | [7] | |
| o,p'-DDBr2 | 20 | Significantly more active than this compound | [7] |
| 50 | ~50 | [7] |
| Compound | In Vivo Model (Dog) | Effect on Cortisol Secretion | Reference |
| This compound (o,p'-DDD) | Normal dogs | Suppression | [7] |
| o,p'-DDBr2 | Normal dogs | Suppression | [7] |
Experimental Protocols
Protocol 1: Synthesis of o,p'-DDBr2 (1,1-dibromo-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane)
This protocol is based on established methods for the synthesis of related diaryldihaloethanes.
Materials:
-
4-chlorophenylmagnesium bromide (Grignard reagent)
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (B44618) (PPh3)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Synthesis of 1-(2-chlorophenyl)-1-(4-chlorophenyl)methanol:
-
Dissolve 2-chlorobenzaldehyde in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-chlorophenylmagnesium bromide in diethyl ether at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
-
-
Synthesis of o,p'-DDBr2:
-
Dissolve the purified 1-(2-chlorophenyl)-1-(4-chlorophenyl)methanol and carbon tetrabromide in anhydrous DCM.
-
Cool the solution to 0°C and slowly add triphenylphosphine in portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane) to yield o,p'-DDBr2.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cell Viability Assay (CCK-8/MTS)
Cell Line: NCI-H295R (human adrenocortical carcinoma cell line)
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound and this compound analogs dissolved in DMSO (stock solutions)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed NCI-H295R cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should be ≤0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Cortisol Radioimmunoassay (RIA)
Sample Type: Cell culture supernatant from NCI-H295R cells or plasma from in vivo studies.
Materials:
-
Commercial Cortisol RIA kit (containing ¹²⁵I-labeled cortisol, cortisol standards, anti-cortisol antibody-coated tubes, and wash solutions)
-
Gamma counter
-
Centrifuge
Procedure:
-
Collect cell culture supernatant or plasma samples.
-
Follow the manufacturer's instructions for the specific RIA kit. A general procedure is as follows:
-
Pipette standards, controls, and samples into the antibody-coated tubes.
-
Add the ¹²⁵I-labeled cortisol tracer to all tubes.
-
Incubate for the specified time and temperature (e.g., 45 minutes at 37°C).[2]
-
Aspirate the contents of the tubes and wash them with the provided wash solution.
-
Count the radioactivity in each tube using a gamma counter.
-
-
Generate a standard curve by plotting the percentage of bound radioactivity against the cortisol concentration of the standards.
-
Determine the cortisol concentration in the samples by interpolating their radioactivity values from the standard curve.
Protocol 4: In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model
Animal Model: Athymic nude mice
Materials:
-
NCI-H295R cells
-
Matrigel
-
This compound and this compound analogs formulated for in vivo administration (e.g., in corn oil)
-
Calipers for tumor measurement
-
Animal balance
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NCI-H295R cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, this compound analogs at different doses).
-
Administer the compounds daily or as determined by their pharmacokinetic properties (e.g., oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity (e.g., changes in behavior, posture, fur) daily.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Collect blood for pharmacokinetic and biomarker analysis (e.g., cortisol levels).
-
Harvest tumors and major organs for histological analysis.
-
Protocol 5: Histological Analysis of Adrenal Glands
Tissue: Adrenal glands from in vivo studies (e.g., dog or mouse models).
Materials:
-
Formalin (10% neutral buffered)
-
Ethanol (B145695) (graded series: 70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol
-
Mounting medium
Procedure:
-
Fixation and Processing:
-
Fix adrenal glands in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Harris Hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or weak ammonia (B1221849) water).[1]
-
Rinse in tap water.
-
Counterstain with Eosin Y for 2 minutes.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Evaluation:
-
Examine the stained sections under a microscope to assess for signs of cellular necrosis, inflammation, and atrophy in the different zones of the adrenal cortex.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's multi-faceted mechanism of action in adrenocortical carcinoma cells.
Caption: A typical experimental workflow for the development of novel this compound analogs.
References
- 1. Adrenocortical Carcinoma (Adrenal Cortex Cancer) drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Adrenocortical Carcinoma: A Genomic-Based Search for Available and Emerging Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 6. 1-Bromo-2-(4-chlorophenyl)ethane | SIELC Technologies [sielc.com]
- 7. Bridging the Scientific Gaps to Identify Effective Treatments in Adrenocortical Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging therapy for adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mitotane Activity Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (B1677208) (o,p'-DDD) is the only FDA-approved medication for the treatment of adrenocortical carcinoma (ACC).[1] Despite its use for several decades, its precise mechanism of action is not fully understood, and its clinical efficacy is often limited by a narrow therapeutic window and significant toxicity.[2][3] this compound is known to induce mitochondrial dysfunction, inhibit steroidogenesis, and cause endoplasmic reticulum (ER) stress in ACC cells.[2][4] The identification of compounds that can modulate this compound's activity holds the promise of enhancing its therapeutic index, either by potentiating its anti-cancer effects or by mitigating its toxicity.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) and validation of potential modulators of this compound activity. The protocols outlined below are designed for researchers in academic and industrial settings engaged in drug discovery and development for ACC.
Data Presentation: Efficacy of this compound Combinations
The following tables summarize quantitative data from preclinical and clinical studies on the combination of this compound with other agents.
Table 1: In Vitro Synergy of this compound with Chemotherapeutic Agents in ACC Cell Lines
| Cell Line | Combination Agent | Concentration Range | Combination Index (CI) | Effect | Reference |
| NCI-H295R | Etoposide (B1684455) | M: 25-50 µM, E: 18.75-75 µM | < 1 | Synergistic | [5] |
| NCI-H295R | Doxorubicin | M: 25-50 µM, D: 0.625-2.5 µM | < 1 | Synergistic | [5] |
| SW13 | Etoposide | M: 50-75 µM, E: 18.75-75 µM | < 1 | Synergistic | [5] |
| SW13 | Doxorubicin | M: 50-75 µM, D: 0.625-2.5 µM | < 1 | Synergistic | [5] |
| NCI-H295R | Cisplatin (B142131) + Doxorubicin | M: 25-50 µM | > 1 | Antagonistic | [5] |
| NCI-H295R | Trabectedin | Not Specified | < 1 | Synergistic | [6] |
| NCI-H295R | Bortezomib (BTZ) | Not Specified | Significant Synergy | Synergistic | [2] |
| NCI-H295R | Carfilzomib (CFZ) | Not Specified | Significant Synergy | Synergistic | [2] |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Clinical Response Rates of this compound Combination Therapies in Advanced ACC
| Treatment Regimen | Number of Patients | Overall Response Rate (%) | Median Progression-Free Survival (months) | Reference |
| Etoposide, Doxorubicin, Cisplatin (EDP) + this compound | 28 | 53.5 | 24.4 | [7] |
| EDP + this compound | 152 | 23.2 | 5.0 | [8] |
| Streptozocin + this compound | 152 | 9.2 | 2.1 | [8] |
| Cisplatin + this compound | 37 | 30 | Not Reported | [9] |
| Etoposide + Cisplatin (followed by this compound at progression) | 45 | 11 | Not Reported | [10] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Modulators of this compound-Induced Cytotoxicity
Objective: To identify compounds that enhance the cytotoxic effect of a suboptimal dose of this compound in ACC cells.
Cell Line: NCI-H295R (adrenocortical carcinoma, hormonally active)
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium with supplements
-
Fetal Bovine Serum (FBS)
-
This compound
-
Compound library
-
384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling system
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Culture NCI-H295R cells in DMEM/F12 supplemented with 2.5% NuSerum and 1% ITS+.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound and this compound Addition:
-
Prepare a suboptimal concentration of this compound (e.g., IC20, predetermined from dose-response curves) in the culture medium.
-
Prepare the compound library plates with compounds at the desired screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, add 5 µL of the compound from the library to the corresponding wells.
-
Add 10 µL of the suboptimal this compound solution to all wells except the negative control wells. Add 10 µL of medium to the negative control wells.
-
Include positive controls (e.g., a known synergistic compound or a high concentration of this compound) and vehicle controls (DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).
-
Calculate the percentage of viability for each well.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >3 standard deviations from the mean of the this compound-only treated wells).
-
Protocol 2: Secondary Assay - Steroidogenesis Assay
Objective: To determine if hit compounds from the primary screen also modulate this compound's inhibitory effect on steroidogenesis.
Cell Line: NCI-H295R
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium with supplements
-
This compound
-
Hit compounds
-
24-well plates
-
LC-MS/MS for hormone quantification
Methodology:
-
Cell Culture and Treatment:
-
Seed NCI-H295R cells in 24-well plates and allow them to adhere.
-
Stimulate steroidogenesis by treating the cells with 10 µM forskolin for 48 hours.
-
Replace the medium with fresh medium containing forskolin, a fixed concentration of this compound, and varying concentrations of the hit compound.
-
Incubate for 48 hours.
-
-
Hormone Extraction and Quantification:
-
Collect the cell culture supernatant.
-
Perform a liquid-liquid extraction of steroids using methyl tert-butyl ether (MTBE).
-
Analyze the levels of key steroid hormones (e.g., cortisol, testosterone, estradiol) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the change in hormone production in the presence of the hit compound and this compound compared to this compound alone.
-
Identify compounds that significantly enhance the inhibitory effect of this compound on steroidogenesis.
-
Protocol 3: Tertiary Assay - Mitochondrial Function Assay
Objective: To assess the effect of hit compounds on this compound-induced mitochondrial dysfunction.
Materials:
-
NCI-H295R cells
-
This compound
-
Hit compounds
-
96-well plates
-
MitoXpress® Xtra Oxygen Consumption Assay kit or similar
-
Fluorescence plate reader
Methodology:
-
Cell Treatment:
-
Seed NCI-H295R cells in a 96-well plate.
-
Treat cells with this compound, the hit compound, or the combination for a specified period (e.g., 24 hours).
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Follow the manufacturer's protocol for the MitoXpress® Xtra assay.
-
Briefly, add the oxygen-sensitive probe to the wells and seal them.
-
Measure the fluorescence signal over time to determine the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the OCR for each treatment condition.
-
Determine if the combination of the hit compound and this compound leads to a greater decrease in OCR compared to either agent alone.
-
Protocol 4: Synergy Analysis
Objective: To quantify the interaction between this compound and validated hit compounds.
Methodology:
-
Dose-Response Matrix:
-
Perform cell viability assays with a matrix of concentrations for both this compound and the hit compound.
-
Generate dose-response curves for each agent alone and in combination.
-
-
Combination Index (CI) Calculation:
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[5]
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: High-throughput screening workflow for identifying modulators of this compound activity.
Caption: Signaling pathways affected by this compound and potential modulators in ACC cells.
References
- 1. This compound sensitizes adrenocortical cancer cells to ionizing radiations by involvement of the cyclin B1/CDK complex in G2 arrest and mismatch repair enzymes modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Synergism of Proteasome Inhibitors and this compound by Complementary Activation of ER Stress in Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Evaluation of Combinational Efficacy and Synergy of the Italian Protocol In Vitro: Are We Truly Optimizing Benefit or Permitting Unwanted Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound associated with etoposide, doxorubicin, and cisplatin in the treatment of advanced adrenocortical carcinoma. Italian Group for the Study of Adrenal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy in advanced adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trial of this compound and cisplatin in patients with adrenal carcinoma: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II evaluation of cisplatin and etoposide followed by this compound at disease progression in patients with locally advanced or metastatic adrenocortical carcinoma: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Mitotane Resistance in Adrenocortical Carcinoma (ACC)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of acquired mitotane (B1677208) resistance in adrenocortical carcinoma (ACC).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound in ACC?
Acquired resistance to this compound in ACC is a multifactorial phenomenon. Key mechanisms identified include:
-
Alterations in Lipid Metabolism: this compound's efficacy is linked to the accumulation of toxic free cholesterol, primarily through the inhibition of the enzyme Sterol O-acyltransferase 1 (SOAT1).[1][2][3][4] Resistant cells adapt by altering their lipid handling. For instance, this compound-sensitive H295R cells preferentially store cholesteryl esters, while resistant MUC-1 cells store triacylglycerol.[3][5][6] This shift is associated with differential expression of lipid-handling proteins.[3][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and cytotoxic effects.[8][9][10][11][12]
-
Alterations in Signaling Pathways: Gene expression analyses of this compound-resistant cell lines have revealed significant changes in several signaling pathways, including steroid metabolism, apoptosis, cell growth, and the Wnt signaling pathway.[2][13][14][15]
-
Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal features, which has been linked to cancer progression, metastasis, and drug resistance.[16][17] In ACC, the expression of EMT markers is associated with more aggressive tumors and may contribute to this compound resistance.[17][18]
-
Role of Steroidogenic Factor-1 (SF-1): SF-1 is a crucial transcription factor for adrenal gland development and function.[19] Its overexpression is common in ACC and is implicated in cell proliferation, suggesting it may play a role in therapeutic resistance.[20][21]
Q2: Which cell lines are appropriate for studying this compound resistance in ACC?
Several human ACC cell lines are used, each with distinct characteristics:
| Cell Line | Typical this compound Sensitivity | Key Characteristics |
| H295R | Sensitive | Steroidogenic; commonly used to model this compound-sensitive ACC.[3][6] |
| MUC-1 | Resistant | Non-steroidogenic; often used as a model for this compound-resistant ACC.[3][6] |
| HAC-15 | Sensitive (parental) | Steroidogenic; has been used to generate this compound-resistant clones through long-term pulsed treatment.[2] |
| SW13 | Resistant | Non-steroidogenic; considered a classic model of this compound-resistant ACC.[1][22] |
Q3: What is the therapeutic concentration range for this compound in patients, and how does this translate to in vitro studies?
In clinical practice, the therapeutic plasma concentration of this compound is generally considered to be between 14 and 20 mg/L (approximately 40-60 µM).[1][8][22][23][24] Levels above 20 mg/L are associated with an increased risk of severe neurological toxicity.[1][23] For in vitro experiments, concentrations within and around this range are typically used to assess cellular responses.
Troubleshooting Guides
Problem 1: Difficulty in generating a this compound-resistant ACC cell line.
Possible Cause & Solution:
-
Suboptimal this compound Concentration: The concentration of this compound used for selection may be too high, leading to excessive cell death, or too low, failing to provide sufficient selective pressure.
-
Recommendation: Start with a concentration that is approximately 1.5 to 2 times the IC50 of the parental cell line. For example, for HAC-15 cells with an IC50 of ~46 µM, a concentration of 70 µM has been successfully used.[2]
-
-
Inconsistent Treatment Protocol: Continuous exposure to a high dose of this compound can be overly toxic.
-
Recommendation: Employ a pulsed treatment protocol. For instance, alternate between this compound-containing and this compound-free medium at each medium change (e.g., every 3-4 days).[2]
-
-
Clonal Selection: A polyclonal resistant population may have heterogeneous resistance levels.
-
Recommendation: After establishing a resistant population, perform single-cell cloning to isolate monoclonal cell lines. This will ensure a more uniform and stable resistant phenotype for subsequent experiments.[2]
-
Quantitative Data Summary
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant ACC Cell Lines
| Cell Line Model | This compound IC50 (Sensitive/Parental) | This compound IC50 (Resistant) | Fold Resistance | Reference |
| HAC-15 Clones | 39.4 ± 6.2 µM | 102.2 ± 7.3 µM | ~2.6 | [2][13][15][25] |
| H295R | ~23.8 µM (EC50 for apoptosis) | N/A | N/A | [26] |
| HAC-15 (Parental) | 46.4 ± 13.1 µM | N/A | N/A | [2] |
Table 2: Alterations in Lipid Metabolism and Energy Production in this compound-Resistant ACC Cells
| Parameter | This compound-Sensitive (H295R) | This compound-Resistant (MUC-1) | Reference |
| Predominant Stored Lipid | Cholesteryl Esters | Triacylglycerol | [3][6][27] |
| Mitochondrial Oxidative Phosphorylation (OXPHOS) Contribution to Energy Metabolism | 20.97% | 29.62% | [27] |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant ACC Cell Line (based on HAC-15 model)
-
Cell Culture Initiation: Culture parental HAC-15 cells in standard conditions (e.g., at 37°C and 5% CO2).
-
Determine Parental IC50: Perform a dose-response curve with this compound to establish the half-maximal inhibitory concentration (IC50) for the parental cell line.
-
Pulsed this compound Treatment:
-
Seed 10^7 cells in a 75 cm² flask.
-
After 24 hours, begin pulsed treatment with a this compound concentration approximately 1.5-fold the IC50 (e.g., 70 µM).[2]
-
At each medium change (every 3-4 days), alternate between medium containing 70 µM this compound and this compound-free medium.
-
Culture a parallel set of control cells with vehicle (e.g., DMSO) using the same alternating medium change schedule.
-
-
Monitoring and Passaging: Continue this pulsed treatment over several passages.
-
Isolation of Monoclonal Lines: Once a resistant population is established, perform single-cell cloning by limiting dilution or other methods to isolate monoclonal populations from both the treated and control groups.
-
Validation of Resistance: Assess the this compound sensitivity of the isolated clones using a cell viability assay (e.g., MTT assay) to confirm a significant increase in the IC50 compared to the control clones.[2][13]
Protocol 2: Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Seed ACC cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the results to determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
References
- 1. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma [mdpi.com]
- 9. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 13. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ec.bioscientifica.com [ec.bioscientifica.com]
- 16. Epithelial and Mesenchymal Markers in Adrenocortical Tissues: How Mesenchymal Are Adrenocortical Tissues? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Is there a role for epithelial-mesenchymal transition in adrenocortical tumors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 20. RF07 | PSUN355 Downstream Targets of the Steroidogenic Factor-1 (SF-1) Antagonist OR-449 in PDX Models of ACC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Adrenocortical Carcinoma Cell Proliferation by Steroidogenic Factor-1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of this compound in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies | MDPI [mdpi.com]
- 25. Generation and characterization of a this compound-resistant adrenocortical cell line - MDC Repository [edoc.mdc-berlin.de]
- 26. academic.oup.com [academic.oup.com]
- 27. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: Overcoming Mitotane Resistance in Adrenocortical Carcinoma (ACC) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mitotane (B1677208) resistance in adrenocortical carcinoma (ACC) cells.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments aimed at studying and overcoming this compound resistance.
Issue 1: Inconsistent IC50 values for this compound in ACC cell lines.
-
Question: My IC50 values for this compound vary significantly between experiments, even with the same cell line. What could be the cause?
-
Answer: Several factors can contribute to variability in this compound IC50 values. This compound's lipophilic nature means its availability to cells is highly dependent on the lipid content of the culture medium.[1][2]
-
Troubleshooting Steps:
-
Standardize Serum Batch: Different batches of fetal bovine serum (FBS) or other sera can have varying lipoprotein content. Use a single, quality-controlled batch of serum for a set of experiments.
-
Control for Lipoprotein Binding: Be aware that this compound binds to lipoproteins in serum, which can reduce its effective concentration.[1][2] For experiments requiring precise free this compound concentrations, consider using serum-free or lipoprotein-depleted serum conditions, though this may affect cell health.
-
Consistent Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Cell density can influence drug metabolism and response.
-
Solvent Control: this compound is typically dissolved in a solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a solvent-only control in all experiments.
-
Incubation Time: Use a consistent incubation time for this compound treatment. We recommend a 72-hour incubation period for assessing cell viability.
-
-
Issue 2: My "resistant" ACC cell line is showing unexpected sensitivity to this compound.
-
Question: I've acquired a reportedly this compound-resistant ACC cell line (e.g., MUC-1), but it's showing more sensitivity than expected. Why might this be?
-
Answer: The resistance phenotype can be influenced by culture conditions and passage number.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
-
Limit Passage Number: High passage numbers can lead to phenotypic drift. Use low-passage aliquots of the cell line for your experiments.
-
Culture Conditions: As with IC50 variability, culture medium composition, particularly serum, can affect this compound's efficacy. Ensure your culture conditions match those reported for the resistant phenotype.
-
Re-establish Resistance: If necessary, you can re-establish a resistant phenotype by culturing the cells in the presence of gradually increasing concentrations of this compound over an extended period.
-
-
Issue 3: Difficulty in detecting changes in lipid droplet content in response to this compound.
-
Question: I'm trying to visualize or quantify changes in lipid droplets in this compound-treated ACC cells but am not seeing clear results. What can I do?
-
Answer: Alterations in lipid metabolism are a key feature of both this compound action and resistance.[3][4][5][6] The type of stored lipid can differ between sensitive and resistant cells.[3][4]
-
Troubleshooting Steps:
-
Use Specific Dyes: Employ fluorescent dyes that specifically stain neutral lipids within lipid droplets, such as BODIPY 493/503. For distinguishing between cholesteryl esters and triacylglycerols, consider co-staining or specialized lipidomics analysis.
-
Optimize Staining Protocol: Optimize dye concentration and incubation time to ensure bright staining with low background.
-
Appropriate Imaging Technique: Use high-resolution fluorescence microscopy or flow cytometry for quantification.
-
Time-Course Experiment: Analyze lipid droplet content at different time points after this compound treatment to capture the dynamics of lipid metabolism changes.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the therapeutic concentration of this compound?
-
A1: The therapeutic plasma concentration of this compound in patients is typically maintained between 14 and 20 mg/L (approximately 44-62 µM).[7][8][9] Levels above 20 mg/L are associated with an increased risk of toxicity.[7][8] In vitro studies often use concentrations in this range to mimic clinical exposure.[10]
-
Q2: What are the primary known mechanisms of this compound resistance in ACC cells?
-
A2: this compound resistance in ACC is multifactorial. Key mechanisms include:
-
Alterations in Lipid Metabolism: Resistant cells often exhibit changes in cholesterol homeostasis, including altered expression of genes involved in cholesterol uptake, efflux, and esterification.[1][2][11][12] For example, this compound-sensitive H295R cells predominantly store cholesteryl esters, while resistant MUC-1 cells store triacylglycerols.[3][4]
-
Mitochondrial Adaptations: this compound induces mitochondrial damage in sensitive cells. Resistant cells may have mechanisms to protect mitochondria from this compound-induced stress.[1][2]
-
Activation of Pro-Survival Signaling Pathways: The Wnt/β-catenin signaling pathway has been implicated in ACC progression and may contribute to drug resistance.[1][2][7][13]
-
Experimental Models and Strategies
-
Q3: Which ACC cell lines are recommended for studying this compound sensitivity and resistance?
-
A3: A comparative approach using both sensitive and resistant cell lines is recommended.
-
This compound-Sensitive: The NCI-H295R cell line is a widely used model for this compound-sensitive ACC.[3][14]
-
This compound-Resistant: The MUC-1 cell line is an established model of this compound-resistant ACC.[3][4] Additionally, this compound-resistant clones can be generated from sensitive cell lines, such as HAC-15, through long-term pulsed treatment with this compound.[1][2][15]
-
-
Q4: What are some strategies to overcome this compound resistance in experimental settings?
-
A4: Researchers are exploring several strategies:
-
Combination Therapies: Combining this compound with other chemotherapeutic agents, such as the EDP regimen (etoposide, doxorubicin, and cisplatin), has shown some efficacy.[1][16][17]
-
Targeting Lipid Metabolism: Since resistant cells show altered lipid metabolism, targeting key enzymes in these pathways may re-sensitize them to this compound.[3][4][11]
-
Inhibition of Pro-Survival Pathways: Investigating inhibitors of pathways like Wnt/β-catenin could be a viable strategy.[7]
-
Data Presentation
Table 1: this compound IC50 Values in Adrenocortical Carcinoma Cell Lines
| Cell Line | This compound Sensitivity | Reported IC50 (µM) | Reference(s) |
| NCI-H295R | Sensitive | ~50 | [14] |
| HAC-15 (Parental) | Sensitive | 39.4 ± 6.2 | [1][15] |
| HAC-15 (Resistant Clones) | Resistant | 102.2 ± 7.3 | [1][15] |
| MUC-1 | Resistant | >100 | [3][4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
-
Materials:
-
ACC cells (e.g., NCI-H295R, MUC-1)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Read the absorbance at 570 nm using a microplate reader.[19]
-
2. Western Blotting for Protein Expression Analysis
-
Materials:
-
Treated and untreated ACC cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins involved in lipid metabolism or signaling pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[20]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.[21]
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Materials:
-
Treated and untreated ACC cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the reaction in a qPCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
-
Mandatory Visualizations
Caption: Mechanisms of this compound action and resistance in ACC cells.
References
- 1. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling pathway in the tumor progression of adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prognostic factors and this compound treatment of adrenocortical cancer. Two decades of experience from an institutional case series [frontiersin.org]
- 10. Biological response of adrenal carcinoma and melanoma cells to this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 14. 7888 this compound Induces Different Modes Of Cell Death In Treatment Resistant And Sensitive Models Of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. docs.abcam.com [docs.abcam.com]
Technical Support Center: Mitotane-Induced Neurological Toxicity in Research
Welcome to the technical support center for researchers investigating mitotane (B1677208). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate this compound-induced neurological toxicity in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the common neurological side effects of this compound observed in research models?
A1: Based on clinical observations in humans, which guide preclinical research, this compound's neurological side effects are dose-dependent and primarily manifest as neuromuscular and central nervous system (CNS) symptoms. In animal models, these can be assessed through behavioral tests. Key signs to monitor include ataxia (impaired coordination), muscle tremors, lethargy or somnolence, and confusion-like behaviors.[1] At plasma concentrations exceeding 20 mg/L in patients, the risk of severe neurotoxicity significantly increases.[1][2] Preclinical studies often aim to replicate these effects to test mitigation strategies.
Q2: What is the primary molecular mechanism of this compound-induced neurological toxicity?
A2: The leading hypothesis is that this compound's high lipophilicity leads to its accumulation in the lipid-rich membranes of neuronal cells. This accumulation disrupts mitochondrial function. This compound causes depolarization of the mitochondrial membrane, impairs the respiratory chain, and leads to a surge in reactive oxygen species (ROS), inducing a state of severe oxidative stress.[3] This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways and neuronal cell death.
Q3: How can I monitor for the onset of neurotoxicity in my animal models?
A3: A combination of behavioral and biochemical assessments is recommended:
-
Behavioral Monitoring: Regularly perform tests that assess motor coordination, balance, and general activity. The Rotarod Test is a standard and sensitive method for detecting motor deficits, a key indicator of ataxia.
-
Biochemical Monitoring: At the end of the experiment (or at interim time points), brain tissue can be analyzed for biomarkers of oxidative stress. Measuring Thiobarbituric Acid Reactive Substances (TBARS) is a common method to quantify lipid peroxidation, a direct consequence of this compound-induced oxidative damage.
-
Plasma Level Monitoring: If possible, therapeutic drug monitoring of this compound plasma levels is crucial. Clinical data strongly correlates neurotoxicity with plasma concentrations above 20 mg/L.[1][4]
Q4: What are potential strategies to mitigate this compound-induced neurological toxicity in an experimental setting?
A4: The primary mechanism of neurotoxicity is oxidative stress, making the co-administration of antioxidants a logical mitigation strategy. While specific studies combining this compound with neuroprotectants in animal models are limited, research on other neurotoxic agents provides a strong rationale for testing compounds such as:
-
Vitamin E: A potent lipid-soluble antioxidant that protects cell membranes from peroxidation.[5][6][7]
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, which can help replenish cellular antioxidant capacity and protect against ROS-induced damage.[8][9]
Troubleshooting Guides
Problem: Unexpectedly severe neurotoxicity or premature mortality in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| Dosing Error | Double-check all dose calculations, dilutions, and administration volumes. Ensure the correct concentration of the dosing solution. |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the solvent (e.g., corn oil, DMSO) is not causing unexpected toxicity at the administered volume. |
| High this compound Bioavailability | This compound's absorption can be highly variable. If using a new formulation or vehicle, consider that it may have enhanced bioavailability, leading to higher-than-expected plasma concentrations. |
| Strain Sensitivity | Different rodent strains can have varying sensitivities to drug toxicity. Review literature for data on the specific strain being used or consider conducting a preliminary dose-finding study. |
Problem: High variability in neurological symptoms between subjects in the same dose group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure consistent administration technique (e.g., gavage depth, injection site) for all animals. For oral gavage, variability in stomach contents can affect absorption. |
| Biological Variation | Inter-individual variability in drug metabolism and sensitivity is a known phenomenon in both rodents and humans.[10] Ensure groups are sufficiently powered to account for this. Record and analyze data for individual subjects before averaging. |
| Underlying Health Issues | Perform a health check on all animals before study initiation to exclude those with underlying conditions that might affect their response to the drug. |
Data Presentation
Table 1: Illustrative Example of this compound's Effect on Motor Coordination in Mice This table is a hypothetical representation based on established principles of this compound neurotoxicity.
| Treatment Group | Dose (mg/kg/day, p.o.) | Number of Animals (n) | Average Latency to Fall (seconds) ± SEM |
| Vehicle Control | 0 | 10 | 175 ± 10.2 |
| This compound Low Dose | 50 | 10 | 142 ± 12.5 |
| This compound Mid Dose | 100 | 10 | 98 ± 9.8 |
| This compound High Dose | 200 | 10 | 55 ± 7.3 |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination (Rotarod Test)
This protocol is adapted from standard procedures for assessing drug-induced motor deficits in mice.
Objective: To quantify motor coordination and balance as an index of neurological toxicity.
Materials:
-
Accelerating Rotarod apparatus for mice.
-
70% Ethanol for cleaning.
-
Experimental animals (e.g., C57BL/6 mice).
Procedure:
-
Acclimation: Bring mice to the testing room at least 1 hour before the experiment to acclimate.
-
Training Phase (Day 1-2):
-
Place each mouse on the stationary rod.
-
Set the rod to a low, constant speed (e.g., 4 RPM) for 60 seconds.
-
If a mouse falls, place it back on the rod until it completes the 60 seconds.
-
Perform 3 training trials per day with a 15-20 minute inter-trial interval.
-
-
Testing Phase (Day 3 onwards, post-mitotane administration):
-
Place the mouse on the rod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).
-
The trial automatically ends when the mouse falls onto the sensor platform below, or if the mouse clings to the rod for two consecutive full rotations.
-
Record the latency (time) to fall.
-
Perform 3 test trials per animal.
-
-
Data Analysis: Average the latency to fall across the three trials for each animal. Compare the average latencies between treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Measurement of Oxidative Stress in Brain Tissue (TBARS Assay)
This protocol measures malondialdehyde (MDA), an end product of lipid peroxidation. It is adapted from standard TBARS assay procedures.
Objective: To quantify oxidative damage in brain tissue homogenates.
Materials:
-
Brain tissue sample (e.g., cerebellum or cortex).
-
RIPA buffer with protease inhibitors.
-
Trichloroacetic acid (TCA).
-
Thiobarbituric acid (TBA) solution.
-
MDA standards (from 1,1,3,3-Tetramethoxypropane).
-
Spectrophotometer or plate reader (532 nm).
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen brain tissue.
-
Homogenize the tissue on ice in ~10x volume of ice-cold RIPA buffer.
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Reserve a small aliquot for protein quantification (e.g., BCA assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 100 µL of supernatant or MDA standard.
-
Add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the resulting supernatant to a new tube.
-
Add an equal volume (200 µL) of 0.67% TBA solution.
-
-
Incubation and Measurement:
-
Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes to allow the color reaction to occur.
-
Cool the samples on ice.
-
Load 150 µL of each sample/standard in duplicate into a 96-well plate.
-
Read the absorbance at 532 nm.
-
-
Data Analysis: Create a standard curve using the absorbance readings from the MDA standards. Calculate the concentration of TBARS in each sample. Normalize the TBARS concentration to the total protein concentration of the sample (measured by BCA assay).
Visualizations: Pathways and Workflows
Proposed Mechanism of this compound Neurotoxicity
Caption: Proposed pathway of this compound-induced neurological toxicity.
Experimental Workflow for Testing a Neuroprotectant
Caption: Experimental workflow for evaluating a neuroprotective agent.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for unexpected toxicity events.
References
- 1. Neurological adverse events of this compound in adrenocortical carcinoma: results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High‐Dose this compound‐Induced Encephalopathy in the Treatment of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin E attenuates neurotoxicity induced by deltamethrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of vitamin E on the early model of Parkinson's disease in rat: behavioral and histochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-l-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mitotane Bioavailability with Novel Drug Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of mitotane (B1677208). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work with novel this compound drug delivery systems.
This compound, a cornerstone in the treatment of adrenocortical carcinoma, presents significant formulation challenges due to its extremely poor aqueous solubility (approximately 0.1 mg/L) and high lipophilicity (logP ≈ 6).[1][2][3] These properties lead to low and erratic oral bioavailability, often requiring high doses that result in significant side effects.[1][4][5] Novel drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Liposomes, offer promising strategies to overcome these limitations.[1][2][6]
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound so low?
A1: this compound's low bioavailability is primarily due to its very poor water solubility and high lipophilicity.[2][4] As a Biopharmaceutics Classification System (BCS) Class IIb drug, its absorption is limited by its dissolution rate in the gastrointestinal fluids.[2] This poor solubility means that even with high oral doses, only a small fraction of the drug dissolves and is available for absorption.[5]
Q2: What are the main types of novel drug delivery systems being investigated for this compound?
A2: The main strategies focus on lipid-based nanoformulations to enhance this compound's solubility and absorption. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and sometimes cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like gastrointestinal fluids.[1][7][8]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which can encapsulate lipophilic drugs like this compound and offer controlled release.[9][10][11]
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[6][12]
-
Albumin-Stabilized Nanoparticles: Nanoparticles using albumin as a carrier, which can improve drug solubility and stability.[6][13]
Q3: How do these novel systems improve this compound's bioavailability?
A3: These systems improve bioavailability primarily by:
-
Increasing Solubility and Dissolution: Presenting this compound in a solubilized form within a lipid carrier bypasses the dissolution step, which is the rate-limiting factor for absorption.[1][2]
-
Enhancing Absorption: The small droplet size of the resulting nanoemulsions or nanoparticles provides a large surface area for absorption. Lipid components can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[1]
-
Improving Stability: Encapsulation can protect this compound from degradation in the gastrointestinal tract.
Q4: What is a realistic expectation for bioavailability improvement with these systems?
A4: Preclinical studies have shown significant improvements. For instance, a self-microemulsifying drug delivery system (SMEDDS) of this compound demonstrated a 3.4-fold increase in relative bioavailability in rabbits compared to the conventional tablet form (Lysodren®).[7][14] Another study on a powder-SEDDS (P-SEDDS) formulation in rats showed a 3.5 to 4.2-fold increase in plasma exposure (AUC) compared to Lysodren®.[2]
Troubleshooting Guides
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Poor or incomplete self-emulsification | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low surfactant concentration or HLB value.- High viscosity of the formulation. | - Perform a systematic screening of different oils, surfactants, and cosurfactants.- Construct pseudo-ternary phase diagrams to identify the optimal self-emulsifying region.- Increase the surfactant-to-oil ratio.- Select a surfactant with an appropriate HLB value (typically >12 for O/W emulsions).- Add a cosurfactant/cosolvent like ethanol (B145695) or propylene (B89431) glycol to reduce viscosity. |
| Drug precipitation upon dilution | - Drug concentration exceeds the saturation solubility in the formulation.- The drug is not sufficiently solubilized in the oil phase. | - Determine the solubility of this compound in individual excipients before formulation.- Reduce the drug loading.- Incorporate a cosolvent to improve drug solubility within the formulation. |
| Phase separation or instability of the pre-concentrate | - Immiscibility of components.- Temperature fluctuations affecting solubility. | - Select excipients with good mutual miscibility.- Store the formulation at a controlled temperature.- Evaluate the formulation's stability at different temperatures. |
| Large globule size (>200 nm) after emulsification | - Inefficient emulsification.- High oil content. | - Optimize the surfactant and cosurfactant combination and concentration.- Reduce the oil phase percentage in the formulation. |
Solid Lipid Nanoparticles (SLNs)
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High Polydispersity Index (PDI > 0.3) | - Inefficient homogenization (energy, time, or pressure).- Aggregation of nanoparticles. | - Increase homogenization speed, time, or pressure.- Optimize the surfactant concentration to ensure adequate surface coverage of the nanoparticles.- Consider using a combination of surfactants for better stabilization. |
| Low drug encapsulation efficiency (EE) | - Poor solubility of this compound in the solid lipid at high temperatures.- Drug partitioning into the aqueous phase during preparation.- Premature drug crystallization. | - Select a lipid in which this compound has high solubility.- Optimize the drug-to-lipid ratio.- For high-pressure homogenization, use the cold homogenization technique if the drug is temperature-sensitive or has limited solubility in the molten lipid. |
| Particle size growth during storage | - Ostwald ripening.- Particle aggregation due to insufficient surface stabilization. | - Ensure sufficient surfactant concentration.- Store at a lower temperature (e.g., 4°C) to slow down particle growth.- Evaluate the zeta potential; a higher absolute value (e.g., > |30| mV) can indicate better colloidal stability due to electrostatic repulsion. |
| Drug expulsion during storage | - Polymorphic transition of the lipid matrix from a less ordered to a more stable, highly ordered crystalline form, which reduces the space for the drug. | - Use a mixture of lipids to create a less perfect crystal lattice (as in Nanostructured Lipid Carriers - NLCs).- Store the formulation at a stable temperature to minimize lipid recrystallization. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and formulation parameters from various studies on novel this compound delivery systems.
Table 1: Pharmacokinetic Parameters of Novel this compound Formulations
| Formulation | Animal Model | Cmax | AUC | Relative Bioavailability Increase (vs. Lysodren®) | Reference |
| P-SEDDS (MitoF1) | Rat | 3.5-fold higher | 4.2-fold higher | Not explicitly stated as a single value | [2] |
| P-SEDDS (MitoF2) | Rat | 3.0-fold higher | 3.5-fold higher | Not explicitly stated as a single value | [2] |
| SMEDDS | Rabbit | Not reported | Not reported | 3.4-fold | [7][14] |
| Liposomes | Wistar Rats | Plasma concentration at day 21: 4.6 µg/L (at a 5-fold lower dose than nanoformulation and tablet) | Not reported | Improved bioavailability even at lower doses | [4] |
| Nanoformulation | Wistar Rats | Plasma concentration at day 21: 6.4 µg/L | Not reported | - | [4] |
| Tablet (Lysodren®) | Wistar Rats | Plasma concentration at day 21: 5.3 µg/L | Not reported | - | [4] |
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Albumin-Stabilized Nanoparticles (BSA-MT) | 359 ± 7 | 0.14 ± 0.03 | -48 ± 6 | Not applicable | [6] |
| Liposomes (DOPC-MT) | Stable particle size over 6 months at 4-8°C | Stable PDI over 6 months at 4-8°C | Stable zeta potential over 6 months at 4-8°C | High initial drug content | [6] |
| SLN | ~150 | 0.20 | -10 | Up to 92.26 | [10] |
| NLC | ~250 | 0.30 | -15 | Up to 84.50 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Powder Self-Emulsifying Drug Delivery System (P-SEDDS)
This protocol is adapted from a patented manufacturing process for a this compound-loaded P-SEDDS.[2][3]
Materials:
-
This compound
-
Corn oil
-
Ethanol (co-solvent)
-
α-cyclodextrin
-
Purified water
Equipment:
-
Planetary mixer
-
Stirrer
Procedure:
-
Solubilization of this compound: In the planetary mixer, combine 25 mL of corn oil, 5 g of this compound, and 3 mL of ethanol. Mix to ensure complete solubilization of this compound in the oil phase.[2][3]
-
Dispersion of α-cyclodextrin: While stirring at a low speed (variator No. 1) at room temperature (25°C), add 42.5 g of α-cyclodextrin to the oily phase and disperse thoroughly.[2][3]
-
Formation of P-SEDDS: Increase the stirring speed (variator No. 2) and add 5 mL of an aqueous phase to the mixture. This will form an oil-in-water primary emulsion which then transforms into the P-SEDDS.[2][3]
-
Drying and Grading: The resulting granules are then dried and graded to obtain the final powder formulation. The final product should have proportions of oil, cyclodextrin, and this compound lower than 50%, 60%, and higher than 6%, respectively.[2][3]
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)
This is a general protocol for preparing SLNs, which can be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., cetyl palmitate)
-
Surfactant (e.g., Tween® 80, Span® 85)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating plate
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., cetyl palmitate) by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant(s) (e.g., Tween® 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.[11][15]
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at the same temperature for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[11]
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
Protocol 3: Characterization of this compound Nanoformulations
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoformulation with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform multiple measurements and report the average values.
-
2. Zeta Potential Analysis:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoformulation with a suitable medium (e.g., 10 mM NaCl solution to maintain constant ionic strength).
-
Inject the sample into the specific cell for zeta potential measurement.
-
Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
3. In Vitro Dissolution Testing:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)[2] or a dialysis membrane method.[16]
-
Dissolution Medium: A medium that ensures sink conditions is crucial. For this compound, this often requires the addition of a surfactant, for example, 1000 mL of 0.4% w/v Span 80 in water at 37°C.[2]
-
Procedure (Paddle Method):
-
Place the this compound formulation (e.g., one tablet or an equivalent amount of P-SEDDS granules) in the dissolution vessel.[2]
-
Set the paddle speed to 100 rpm.[2]
-
Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).[2]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.[2]
-
Filter the samples through a 0.45 µm membrane filter.[2]
-
Analyze the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.[2]
-
Visualizations
Caption: Workflow for the development and evaluation of this compound SEDDS.
Caption: Troubleshooting guide for high PDI in this compound SLN formulations.
References
- 1. Powder Self-Emulsifying Drug Delivery System for this compound: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Powder Self-Emulsifying Drug Delivery System for this compound: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Challenging Pharmacokinetics of this compound: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenging Pharmacokinetics of this compound: An Old Drug in Need of New Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Nanocarriers for the Treatment of Adrenocortical Carcinoma: Evaluation of Albumin-Stabilized Nanoparticles and Liposomes in a Preclinical In Vitro Study with 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic coating of this compound-loaded lipid nanoparticles: preliminary studies for mucosal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. This compound liposomes for potential treatment of adrenal cortical carcinoma: ex vivo intestinal permeation and in vivo bioavailability [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Nanocarriers for the Treatment of Adrenocortical Carcinoma: Evaluation of Albumin-Stabilized Nanoparticles and Liposomes in a Preclinical In Vitro Study with 3D Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. banglajol.info [banglajol.info]
- 16. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges of mitotane's narrow therapeutic window in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mitotane (B1677208). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's narrow therapeutic window in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended therapeutic window for this compound in plasma, and why is it challenging to maintain?
The generally accepted therapeutic window for this compound in human plasma is between 14 and 20 mg/L (approximately 40–60 µM)[1][2]. Concentrations above 14 mg/L are associated with a better anti-tumor response in adrenocortical carcinoma (ACC), while levels exceeding 20 mg/L significantly increase the risk of severe side effects, particularly neurological toxicity[3][4][5]. Maintaining this narrow range is challenging due to this compound's erratic oral bioavailability, high lipophilicity leading to accumulation in adipose tissue, and a long half-life of 18 to 159 days[3][6].
Q2: What are the most common toxicities observed with this compound treatment in preclinical and clinical settings?
This compound is associated with a range of toxicities. The most common are gastrointestinal (anorexia, nausea, vomiting, diarrhea) and neurological (lethargy, somnolence, dizziness, ataxia)[3][4][7]. Endocrine-related adverse effects are also frequent and include adrenal insufficiency, hypothyroidism, and hypogonadism in males[8][9].
Q3: Why do I see significant variability in this compound's IC50 value in my in-vitro experiments?
In-vitro IC50 values for this compound can vary widely, from therapeutic concentrations of 40-60 µM to over 200 µM[10][11]. This variability is often attributed to differences in experimental conditions, particularly the cell line used and the composition of the culture medium[4][10][12].
-
Cell Line Differences: Adrenocortical carcinoma (ACC) cell lines such as NCI-H295R are generally more sensitive to this compound than cell lines like SW13, which are often considered this compound-resistant[4][10]. Even different subclones of H295R can exhibit varying sensitivity[4].
-
Culture Medium Composition: The concentration of lipoproteins and serum in the culture medium can significantly impact this compound's apparent activity. This compound binds to lipoproteins, which can reduce its effective concentration and lead to an overestimation of the IC50[10][11].
Q4: How does this compound exert its cytotoxic effects on adrenocortical carcinoma cells?
This compound's mechanism of action is complex and not fully elucidated, but it is known to involve several key pathways. It primarily targets the adrenal cortex, leading to cell destruction and impaired steroidogenesis[1][2]. In vitro studies have shown that this compound disrupts mitochondrial function, leading to depolarization of the mitochondrial membrane and subsequent apoptosis[4][10][12][13]. It also inhibits key enzymes in steroidogenesis, such as those from the cytochrome P450 family[2][10]. Furthermore, this compound can induce endoplasmic reticulum (ER) stress through the inhibition of the enzyme SOAT1, leading to an accumulation of free cholesterol which is toxic to the cell[1][2].
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
Possible Cause:
-
Variability in cell culture conditions.
-
Inconsistent drug preparation and administration.
-
Cell line heterogeneity.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Use a consistent batch and concentration of fetal bovine serum (FBS) or other serum supplements. Be aware that higher serum concentrations can decrease the apparent potency of this compound[10].
-
Monitor and maintain a consistent cell passage number, as prolonged culturing can alter cell characteristics.
-
Ensure a consistent cell seeding density for all experiments.
-
-
Consistent Drug Preparation:
-
Prepare a fresh stock solution of this compound for each experiment, as it can be unstable.
-
Use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed a cytotoxic level.
-
-
Cell Line Authentication:
-
Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Issue 2: Difficulty in establishing a this compound-resistant cell line.
Possible Cause:
-
Inadequate drug concentration or exposure time.
-
Clonal selection of sensitive cells.
Troubleshooting Steps:
-
Pulsed Treatment Strategy:
-
Instead of continuous exposure, use a pulsed treatment method. For example, treat HAC-15 cells with a high concentration of this compound (e.g., 70 µM) for 3-4 day cycles, followed by a recovery period[14]. This method can help select for resistant populations.
-
-
Gradual Dose Escalation:
-
Start with a low concentration of this compound and gradually increase the dose as the cells develop tolerance.
-
-
Isolation of Resistant Clones:
-
After long-term treatment, isolate single-cell clones and expand them to create monoclonal resistant cell lines[14]. This will ensure a more homogenous resistant population for further experiments.
-
Issue 3: Suspected drug interactions in co-treatment experiments.
Possible Cause:
-
This compound is a known inducer of the cytochrome P450 enzyme CYP3A4[9].
Troubleshooting Steps:
-
Review Co-administered Compounds:
-
Check if the other drugs in your experiment are substrates of CYP3A4. Co-administration with this compound can lead to their increased metabolism and reduced efficacy[9].
-
-
In-vitro Metabolism Assay:
-
If a potential interaction is suspected, you can perform an in-vitro metabolism assay using liver microsomes to confirm if this compound alters the metabolism of the co-administered drug.
-
-
Consider Alternative Drugs:
-
If a significant interaction is confirmed, consider using an alternative drug that is not metabolized by CYP3A4[9].
-
Data Presentation
Table 1: this compound Therapeutic Window and Toxic Thresholds
| Parameter | Concentration (mg/L) | Concentration (µM) | Associated Outcome | Reference |
| Therapeutic Range | 14 - 20 | ~40 - 60 | Improved anti-tumor response | [1][2] |
| Toxic Threshold | > 20 | > 60 | Increased risk of severe neurological toxicity | [3][4][5] |
Table 2: Reported IC50 Values of this compound in Adrenocortical Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Culture Conditions | Reference |
| NCI-H295R | 11.7 | Not specified | [11] |
| HAC-15 (sensitive) | 39.4 ± 6.2 | Not specified | [14] |
| HAC-15 (resistant) | 102.2 ± 7.3 | Not specified | [14] |
| NCI-H295R | ~40 - 60 | Varies | [10] |
| SW13 | > 100 | Varies | [10] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures[15].
Materials:
-
Adherent ACC cells (e.g., NCI-H295R)
-
96-well plates
-
Complete culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound in Plasma by HPLC-UV
This protocol is a generalized procedure based on published methods[1][16].
Materials:
-
Plasma samples
-
Methanol
-
This compound standard
-
Internal standard (e.g., aldrin)
-
HPLC system with UV detector
-
C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known concentration of the internal standard.
-
Precipitate the proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
-
Chromatography:
-
Quantification:
-
Create a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. Determination of this compound (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring this compound (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysodren (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Generation and characterization of a this compound-resistant adrenocortical cell line - MDC Repository [edoc.mdc-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. Drug interactions with this compound by induction of CYP3A4 metabolism in the clinical management of adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms of this compound action in adrenocortical cancer based on in vitro studies [iris.unito.it]
- 14. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Therapeutic drug monitoring of this compound: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Lipid Metabolism in Mitotane Resistance
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of lipid metabolism in mitotane (B1677208) resistance in adrenocortical carcinoma (ACC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects lipid metabolism in ACC cells?
A1: this compound's primary mechanism involves the inhibition of Sterol-O-Acyl Transferase 1 (SOAT1), an enzyme crucial for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] This inhibition leads to an accumulation of toxic free cholesterol and fatty acids, which induces endoplasmic reticulum (ER) stress and ultimately apoptosis in ACC cells.[1][3][4]
Q2: How does lipid metabolism differ between this compound-sensitive and this compound-resistant ACC cells?
A2: A key difference lies in their lipid storage preferences. This compound-sensitive cells, such as H295R, predominantly store cholesteryl esters in their lipid droplets.[5][6] In contrast, this compound-resistant cells, like MUC-1, primarily store triacylglycerols.[5][6][7] This distinction in lipid composition within lipid droplets is a proposed mechanism of this compound resistance.[8]
Q3: What is the role of lipolysis in this compound's mechanism of action?
A3: this compound appears to induce lipolysis, the breakdown of lipids stored in lipid droplets, as an additional mechanism to increase intracellular free cholesterol to toxic levels.[5][8] In sensitive cells, this is observed at therapeutic concentrations, while in resistant cells, it may only occur at much higher, supratherapeutic doses.[8][9] Pharmacological inhibition of lipolysis can reduce this compound-induced cell death.[5]
Q4: Are there specific lipidomic biomarkers associated with this compound resistance?
A4: While research is ongoing, the lipid storage phenotype appears to be a key indicator. The absence of cholesteryl ester-containing lipid droplets and a shift towards triacylglycerol storage is a characteristic of this compound-resistant cells.[5][8][9] Additionally, the expression levels of enzymes involved in lipid metabolism, such as SOAT1 and Hormone-Sensitive Lipase (HSL), differ between sensitive and resistant models.[5][8] Recent studies also suggest that the expression of CYP27A1 and ABCA1 could be predictive markers for this compound response.[10]
Q5: How does this compound treatment affect plasma lipid levels in patients?
A5: this compound treatment is known to cause hyperlipidemia in patients, leading to significant increases in LDL-cholesterol, HDL-cholesterol, and triglycerides.[11][12] This is an important consideration for patient management during therapy.[12][13][14]
Troubleshooting Experimental Issues
Problem 1: High variability in this compound IC50 values between experiments.
-
Possible Cause: The presence of lipoproteins and albumin in cell culture media can bind to this compound, reducing its effective concentration and impacting its cytotoxicity.[15] Different batches of fetal bovine serum (FBS) can have varying lipoprotein content.
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Use a consistent source and lot of FBS. For more controlled experiments, consider using lipoprotein-depleted serum or serum-free media, though this may affect cell health.[15]
-
BSA Concentration: Be mindful of the concentration of bovine serum albumin (BSA) in your media, as it can also affect this compound's activity.[15]
-
Report Detailed Conditions: When publishing, thoroughly document all culture conditions, including serum type, concentration, and any specific media supplements, to ensure reproducibility.[13]
-
Problem 2: Inconsistent results in lipid droplet staining and analysis.
-
Possible Cause: The choice of fluorescent dye and imaging technique can influence the quantification and characterization of lipid droplets. Additionally, the specific lipid composition of the droplets (cholesteryl esters vs. triacylglycerols) may affect staining efficiency with certain dyes.
-
Troubleshooting Steps:
-
Use Specific Dyes: Employ dyes that can differentiate between neutral lipid classes. For instance, BODIPY 493/503 is a general neutral lipid stain, while specific BODIPY-cholesteryl ester or -fatty acid analogs can provide more detailed information on lipid droplet content.[5][8]
-
Quantitative Imaging: Utilize high-content imaging systems or flow cytometry for objective and high-throughput quantification of lipid droplet number, size, and intensity.[8]
-
Validate with Lipidomics: Correlate imaging data with mass spectrometry-based lipidomics to confirm the lipid composition of the cells.
-
Problem 3: Difficulty in interpreting Seahorse XF assay data for fatty acid oxidation (FAO).
-
Possible Cause: The Seahorse assay measures oxygen consumption rate (OCR), which can be influenced by the oxidation of both exogenous and endogenous fatty acids.[16][17] Dissecting these two sources can be challenging.
-
Troubleshooting Steps:
-
Use FAO-specific protocols: Agilent provides specific protocols for measuring FAO that involve the use of substrate-limited media to deplete endogenous stores, followed by the addition of an exogenous fatty acid like palmitate conjugated to BSA.[16][17][18]
-
Include Proper Controls: Use a BSA-only control (without palmitate) to account for any effects of BSA on cellular respiration. Also, use an inhibitor of FAO, such as etomoxir (B15894), to confirm that the observed change in OCR is indeed due to fatty acid oxidation.[16][19]
-
Optimize Cell Seeding: Ensure optimal and consistent cell seeding density, as this can significantly impact OCR measurements.
-
Quantitative Data Summary
Table 1: Comparison of this compound-Sensitive (H295R) and -Resistant (MUC-1) ACC Cell Lines
| Feature | H295R (this compound-Sensitive) | MUC-1 (this compound-Resistant) | Reference |
| Primary Lipid Droplet Content | Cholesteryl Esters | Triacylglycerol | [5][6][7] |
| Mitochondrial OXPHOS Contribution | 20.97% | 29.62% | [7] |
| Steroidogenic Profile | High (Androstenedione, Cortisol) | Low | [7] |
| StaR Expression | High | Significantly Lower | [7] |
| Effect of Therapeutic this compound | Decreased Lipid Droplets, Increased Lipolysis | Minimal effect on lipid droplets | [8][9] |
Key Experimental Protocols
Protocol 1: Lipidomic Profiling of ACC Cells by LC-MS
This protocol provides a general workflow for untargeted lipidomics of cultured adrenocortical carcinoma cells.
-
Cell Culture and Harvesting:
-
Culture H295R and MUC-1 cells under standardized conditions.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Scrape cells into a methanol-based solution to quench metabolic activity and proceed immediately to extraction.
-
-
Lipid Extraction (Modified Bligh-Dyer Method): [20]
-
To the cell pellet, add a 2:1:0.8 mixture of methanol:chloroform:water.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:chloroform) for LC-MS analysis.
-
-
-
Use a high-resolution mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system.
-
Employ a reverse-phase C18 column for lipid separation.
-
Run a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium (B1175870) formate) to elute lipids based on their polarity.
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
-
Data Analysis:
-
Process the raw data using software like MS-DIAL to identify and quantify lipid species based on their accurate mass and retention time.[21]
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify lipids that are significantly altered between this compound-sensitive and -resistant cells, or upon this compound treatment.
-
Protocol 2: Measuring Fatty Acid Oxidation (FAO) with Seahorse XF Analyzer
This protocol is adapted from Agilent Seahorse XF guidelines to measure the oxidation of exogenous long-chain fatty acids.[16][17][18][23]
-
Cell Seeding and Substrate Depletion:
-
Seed ACC cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with a substrate-limited medium (e.g., KHB buffer with low glucose and no glutamine) to deplete endogenous fuel sources.[16][17] Incubate for several hours to overnight depending on the cell type.
-
-
Preparation of Assay Medium and Reagents:
-
Prepare the FAO assay medium: Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Adjust pH to 7.4.[16][17]
-
Prepare the substrate: Palmitate conjugated to BSA (e.g., Agilent Seahorse XF Palmitate-BSA FAO Substrate).[16] Include a BSA-only control.
-
Prepare the FAO inhibitor: Etomoxir (an inhibitor of CPT1).
-
-
Seahorse XF Assay:
-
One hour before the assay, wash the cells with the FAO assay medium and replace it with fresh FAO assay medium. Incubate in a non-CO2 incubator at 37°C.[19]
-
Load the sensor cartridge with the compounds for injection:
-
Port A: Palmitate-BSA or BSA control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
For FAO inhibition control wells, add etomoxir to the cells 15-30 minutes before starting the assay.[16]
-
Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis:
-
The Seahorse software calculates the Oxygen Consumption Rate (OCR) in real-time.
-
The FAO rate is determined by the increase in OCR after the injection of palmitate-BSA, which can be inhibited by etomoxir.
-
Compare the FAO capacity between this compound-sensitive and -resistant cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in sensitive ACC cells.
Caption: Contrasting lipid droplet metabolism in this compound resistance.
Caption: Experimental workflow for lipidomic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Sterol-O-Acyl Transferase 1 Triggering Lipid-Mediated Endoplasmic Reticulum Stress and Apoptosis in Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Frontiers | Pharmacogenomic analysis in adrenocortical carcinoma reveals genetic features associated with this compound sensitivity and potential therapeutics [frontiersin.org]
- 11. Characterization of hyperlipidemia secondary to this compound in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eo.bioscientifica.com [eo.bioscientifica.com]
- 13. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies [mdpi.com]
- 14. The Challenging Pharmacokinetics of this compound: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate | アジレント [agilent.com]
- 19. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipidomics in Cancer Research and Disease Understanding - Creative Proteomics [creative-proteomics.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Mitotane-Resistant Adrenocortical Carcinoma (ACC) Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimenting with mitotane-resistant adrenocortical carcinoma (ACC) cell lines. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are commonly used to study This compound (B1677208) resistance in ACC?
A1: The most well-characterized in vitro model for acquired this compound resistance is the HAC-15 cell line, from which resistant clones have been generated through long-term pulsed treatment with this compound.[1][2] Other human ACC cell lines used in research include the NCI-H295R and SW13 lines.[3][4] The H295R cell line is generally considered sensitive to this compound and is often used as a positive control in experiments.[5] The SW13 cell line is noted for its resistance to this compound and its lack of steroidogenic capability.[3][6] Additionally, patient-derived ACC cells (PDCs) are increasingly being used to study variable sensitivity to this compound in a more clinically relevant context.[5]
Q2: What are the key molecular mechanisms underlying this compound resistance in ACC cells?
A2: this compound resistance in ACC cells is a multifactorial phenomenon. Key mechanisms identified include:
-
Alterations in Lipid Homeostasis: Resistant cells exhibit profound changes in intracellular lipid profiles, including levels of free cholesterol.[1][2] Resistance may be partially dependent on extracellular lipoproteins.[1][2]
-
Modified Steroid Metabolism: this compound-resistant cells often show a significant reduction in the production of adrenal steroid hormones like cortisol and aldosterone.[1]
-
Changes in Gene Expression: Resistant cell lines display altered expression of genes involved in several critical pathways, including steroid metabolism and transport, apoptosis, cell growth, and Wnt signaling.[1][2]
-
Mitochondrial Integrity: Unlike sensitive cells, resistant clones can maintain normal mitochondrial and nucleolar morphology during this compound treatment, suggesting that the resistance mechanism acts upstream of mitochondrial damage.[1]
Q3: What are the expected IC50 values for this compound in sensitive versus resistant ACC cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound is significantly higher in resistant cell lines compared to their sensitive counterparts. For example, in one study, this compound-resistant HAC-15 clones had an average IC50 of 102.2 ± 7.3 µM, whereas the non-resistant control clones had an IC50 of 39.4 ± 6.2 µM.[1][2] In studies using patient-derived cells, responders to this compound had a median IC50 of 53.4 µM, while non-responders had a median IC50 of 74.7 µM.[5]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a consistent number of cells per well. Perform a cell count before each experiment.
-
-
Possible Cause: this compound precipitation in culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
-
Possible Cause: Fluctuation in incubator conditions (CO2, temperature, humidity).
-
Solution: Regularly calibrate and monitor incubator settings to ensure a stable environment for cell growth.
-
Issue 2: Difficulty in establishing a this compound-resistant cell line.
-
Possible Cause: this compound concentration is too high, leading to excessive cell death.
-
Solution: Start with a this compound concentration around the IC50 of the parental cell line and gradually increase the concentration as the cells adapt. A pulsed treatment protocol, where cells are alternately exposed to this compound-containing and this compound-free medium, can also be effective.[1]
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Developing stable resistance is a long-term process that can take several months. Monitor the cell population for recovery and the emergence of resistant clones over an extended period.[1]
-
Issue 3: Inconsistent results in gene or protein expression analysis.
-
Possible Cause: Variation in cell confluence at the time of harvest.
-
Solution: Harvest cells at a consistent, pre-determined level of confluence (e.g., 70-80%) for all experimental groups to minimize variability in gene and protein expression related to cell density.
-
-
Possible Cause: RNA or protein degradation.
-
Solution: Use appropriate inhibitors (RNase inhibitors for RNA, protease and phosphatase inhibitors for protein) during sample preparation and store samples at -80°C to prevent degradation.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Adrenocortical Carcinoma Cells
| Cell Type | Condition | Mean IC50 (µM) | Standard Deviation (µM) | Reference |
| HAC-15 Clones | Non-resistant (Control) | 39.4 | 6.2 | [1][2] |
| HAC-15 Clones | This compound-Resistant | 102.2 | 7.3 | [1][2] |
| Patient-Derived Cells | Responders | 53.4 | Not Reported | [5] |
| Patient-Derived Cells | Non-responders | 74.7 | Not Reported | [5] |
Table 2: Doxorubicin Sensitivity in this compound-Resistant and Non-resistant HAC-15 Clones
| Cell Clones | Condition | Mean IC50 (nM) | Standard Deviation (nM) | Reference |
| Non-resistant | No this compound | 4.6 | 1.5 | [1] |
| This compound-Resistant | No this compound | 3.7 | 0.6 | [1] |
| Non-resistant | + 10 µM this compound | 3.9 | 1.2 | [1] |
| This compound-Resistant | + 10 µM this compound | 2.2 | 0.4 | [1] |
Experimental Protocols
1. Generation of this compound-Resistant HAC-15 Cell Line
-
Cell Culture: Culture HAC-15 cells in their recommended growth medium.
-
Pulsed Treatment: Treat cells with 70 µM this compound (approximately 1.5-fold the IC50 of the parental line). The medium should be replaced every 3-4 days, alternating between this compound-free medium and medium containing 70 µM this compound. Control cells should receive medium with the vehicle (e.g., DMSO) following the same schedule.
-
Passaging: When cells reach confluence, passage them by seeding 10^7 cells in a new 75 cm² flask. Continue the pulsed treatment after 24 hours.
-
Monitoring: Monitor cell growth and population doublings. Initially, cell death is expected, followed by a recovery phase as resistant populations emerge.
-
Clonal Selection: After establishing a resistant population, isolate single cells by limiting dilution or cell sorting to establish monoclonal resistant cell lines.
-
Validation: Confirm resistance by performing a cell viability assay (e.g., MTT) and comparing the IC50 of the resistant clones to the parental or control clones.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
3. Measurement of Intracellular Lipids
-
Cell Culture and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with this compound or vehicle control in the appropriate medium for 72 hours.
-
Cell Lysis: Wash the cells three times with cold PBS and lyse them in water containing 0.1% sodium dodecyl sulfate (B86663) (SDS).
-
Protein Quantification: Measure the protein content of the lysate using a BCA Protein Assay Kit to normalize the lipid measurements.
-
Lipid Extraction and Analysis: The specific protocol for lipid extraction and analysis will depend on the lipid classes of interest and the available equipment (e.g., mass spectrometry).
Visualizations
Caption: Signaling pathways in this compound-sensitive vs. -resistant cells.
Caption: Workflow for generating and characterizing this compound-resistant cells.
References
- 1. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacogenomic analysis in adrenocortical carcinoma reveals genetic features associated with this compound sensitivity and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Predictive Biomarkers for Mitotane Response In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitotane (B1677208) remains the cornerstone of therapy for adrenocortical carcinoma (ACC), yet its efficacy is variable, and predicting patient response is a significant clinical challenge. In vitro models are crucial for elucidating mechanisms of action and resistance, and for validating predictive biomarkers. This guide provides a comparative overview of promising biomarkers for this compound sensitivity, supported by experimental data from in vitro studies.
Comparison of Predictive Biomarkers for this compound Response
The following tables summarize quantitative data from in vitro studies investigating biomarkers for this compound response in ACC cell lines and patient-derived cells. It is important to note that experimental conditions and cell models vary between studies, which may influence the results.
| Biomarker Category | Biomarker | Cell Model | Key Findings | IC50 (this compound) | Reference |
| Lipid Metabolism & Cholesterol Homeostasis | SOAT1 (Sterol O-acyltransferase 1) | NCI-H295R | Inhibition of SOAT1 by this compound leads to accumulation of free cholesterol and ER stress, inducing apoptosis. However, its predictive value is debated. | Not explicitly correlated with IC50 in a comparative manner in the provided search results. | [1][2][3][4][5] |
| ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4) | This compound-resistant HAC15 | Higher ACSL4 expression was observed in this compound-resistant HAC15 cells compared to control cells. | Resistant: Not specified; Control: Not specified. | [6] | |
| CYP27A1 (Sterol 27-hydroxylase) | Patient-Derived ACC Cells | Higher CYP27A1 expression was positively correlated with in vitro this compound sensitivity. | Responders: ~53.4 µM; Non-responders: ~74.7 µM. | [7][8][9] | |
| ABCA1 (ATP Binding Cassette Subfamily A Member 1) | Patient-Derived ACC Cells | Higher ABCA1 expression was positively correlated with in vitro this compound sensitivity. | Responders: ~53.4 µM; Non-responders: ~74.7 µM. | [7][8][9] | |
| Drug Efflux Pumps | ABCG2 (ATP Binding Cassette Subfamily G Member 2) | This compound-resistant HAC15 | Higher ABCG2 expression was found in this compound-resistant HAC15 cells. | Resistant: Not specified; Control: Not specified. | [6] |
| ABCB1 (ATP Binding Cassette Subfamily B Member 1) | This compound-resistant HAC15 | Lower ABCB1 expression was observed in this compound-resistant HAC15 cells compared to non-resistant cells. | Resistant: Not specified; Control: Not specified. | [6] | |
| Drug Metabolism | CYP2W16 Polymorphism | Clinical studies | Associated with a reduced probability of reaching therapeutic this compound levels and lower response rates. In vitro validation is lacking. | Not applicable (clinical data). | [4][10][11][12][13] |
| CYP2B66 Polymorphism | Clinical studies | Correlated with higher this compound plasma levels. In vitro validation is lacking. | Not applicable (clinical data). | [4][10][12] | |
| Cell Line Models of Resistance | This compound Resistance | HAC-15 | A this compound-resistant HAC-15 cell line was generated through long-term pulsed treatment. | Resistant: 102.2 ± 7.3 µM; Control: 39.4 ± 6.2 µM.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro this compound Sensitivity and Cell Viability Assays
This protocol is a composite based on methodologies described in studies on patient-derived ACC cells and cell lines.[7][8]
-
Cell Culture:
-
Patient-derived ACC cells (PDCs) are established from fresh tumor tissue.
-
ACC cell lines (e.g., NCI-H295R, HAC-15) are cultured according to standard protocols.
-
-
Cell Plating:
-
Cells are seeded in 96-well plates at a density of 1.0 x 10^4 cells/well in triplicate.
-
-
This compound Treatment:
-
Cells are treated with a range of this compound concentrations (e.g., 1.0 µM to 100 µM) for 72 hours. A vehicle control (DMSO) is included.
-
-
Cell Viability Assessment:
-
Cell viability is measured using a Cell Counting Kit-8 (CCK-8) assay.
-
-
Data Analysis:
-
Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using software such as Prism.
-
Responders and non-responders can be classified based on the percentage of cell viability inhibition at a specific this compound concentration (e.g., >33% inhibition at 50 µM).[8]
-
Gene Expression Analysis for Biomarker Validation
This protocol outlines the steps for quantifying the mRNA expression of potential biomarkers.
-
RNA Extraction:
-
Total RNA is isolated from cultured ACC cells (treated or untreated) using a suitable RNA extraction kit.
-
-
Reverse Transcription:
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using gene-specific primers for the biomarkers of interest (e.g., SOAT1, ACSL4, ABCG2, CYP27A1, ABCA1) and a reference gene (e.g., GAPDH).
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Gene expression levels are then correlated with this compound sensitivity data (e.g., IC50 values).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's action and the experimental approaches to validate biomarkers is essential for a clear understanding.
Caption: this compound's mechanism and resistance pathways.
Caption: Workflow for in vitro biomarker validation.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Sterol-O-Acyl Transferase 1 Triggering Lipid-Mediated Endoplasmic Reticulum Stress and Apoptosis in Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repub.eur.nl [repub.eur.nl]
- 6. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacogenomic analysis in adrenocortical carcinoma reveals genetic features associated with this compound sensitivity and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacogenomic analysis in adrenocortical carcinoma reveals genetic features associated with this compound sensitivity and potential therapeutics [frontiersin.org]
- 10. Effects of Germline CYP2W1*6 and CYP2B6*6 Single Nucleotide Polymorphisms on this compound Treatment in Adrenocortical Carcinoma: A Multicenter ENSAT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2W1 Is Highly Expressed in Adrenal Glands and Is Positively Associated with the Response to this compound in Adrenocortical Carcinoma | PLOS One [journals.plos.org]
- 12. Effects of Germline CYP2W1*6 and CYP2B6*6 Single Nucleotide Polymorphisms on this compound Treatment in Adrenocortical Carcinoma: A Multicenter ENSAT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2W1 Is Highly Expressed in Adrenal Glands and Is Positively Associated with the Response to this compound in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Showdown: Mitotane vs. Its Analog Mitometh in Adrenocortical Carcinoma Models
For researchers and drug development professionals navigating the challenging landscape of adrenocortical carcinoma (ACC), the adrenolytic agent mitotane (B1677208) remains a cornerstone of therapy. However, its significant toxicity profile necessitates a continued search for safer and more effective analogs. This guide provides a detailed head-to-head comparison of this compound and its methylated homolog, Mitometh, based on available preclinical data, offering insights into their differential effects and the experimental frameworks used for their evaluation.
This compound, the only drug approved by the U.S. Food and Drug Administration for the treatment of ACC, exerts its therapeutic effect through a complex and not fully elucidated mechanism, primarily involving the disruption of steroidogenesis and induction of apoptosis in adrenal cortex cells.[1][2] The quest for analogs with an improved therapeutic index has been a long-standing goal in ACC research. This guide focuses on the direct comparative preclinical data available for this compound and its analog, Mitometh.
In Vivo Comparison: Adrenalytic Activity and Systemic Effects
A key preclinical study directly compared the effects of this compound and Mitometh in a dog model, providing valuable insights into their in vivo activity and toxicity.[3]
Data Presentation: In Vivo Dog Model
| Parameter | This compound | Mitometh | Reference |
| Dosage | 50-100 mg/kg/day | 50-100 mg/kg/day | [3] |
| Treatment Duration | 6 or 12 days | 6 or 12 days | [3] |
| Effect on Cortisol Levels | Decreased to undetectable levels within 72 hours | No suppression | [3] |
| Effect on ACTH Levels | Rose to 10 times baseline within 72 hours | No increase | [3] |
| Adrenal Gland Pathology | Hemorrhage and necrosis | No adrenal damage | [3] |
| Hepatic Toxicity | Not reported to the same extent | Microscopic evidence of hepatic necrosis and increased hepatic enzymes | [3] |
| Adrenal Concentration | Baseline | 5 times higher than this compound | [3] |
In Vitro Comparison: Cytotoxicity in a Human ACC Cell Line
The two compounds were also evaluated for their direct cytotoxic effects on the human ACC cell line NCI-H295.
Data Presentation: In Vitro NCI-H295 Cell Line
| Parameter | This compound | Mitometh | Reference |
| Effect on Cell Growth | Strongly suppressed | Weaker effect | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical comparisons is crucial for the interpretation of the results.
In Vivo Dog Study Protocol[3]
-
Animal Model: Thirteen mongrel dogs weighing 12-15 kg were used.
-
Drug Administration: Animals were treated daily with either this compound or Mitometh at a dose of 50-100 mg/kg for 6 or 12 days.
-
Hormonal Analysis: Blood samples were collected to measure cortisol and adrenocorticotropic hormone (ACTH) levels.
-
Histopathological Analysis: Adrenal glands and livers were collected for microscopic examination to assess for tissue damage.
-
Drug Concentration Measurement: The relative concentrations of this compound and Mitometh in adrenal cortex homogenates were determined.
In Vitro Cell Study Protocol[3]
-
Cell Line: The human functioning adrenocortical carcinoma cell line, NCI-H295, was used.
-
Treatment: Cells were treated with either this compound or Mitometh.
-
Endpoint: The primary endpoint was the suppression of cell growth, assessed by methods not detailed in the abstract.
Visualizing the Mechanisms and Workflows
This compound's Proposed Signaling Pathway
This compound's mechanism of action is multifaceted, primarily targeting mitochondrial function and steroidogenesis within adrenocortical cells.[2][4][5][6]
Experimental Workflow for In Vivo and In Vitro Comparison
The preclinical comparison of this compound and Mitometh followed a structured workflow to assess both systemic and cellular effects.
Conclusion
The head-to-head preclinical comparison between this compound and its methylated analog, Mitometh, reveals a stark contrast in their biological activities. While this compound demonstrated significant adrenalytic effects in the dog model and potent cytotoxicity in a human ACC cell line, Mitometh was largely inactive in these respects, despite achieving higher concentrations in the adrenal gland.[3] Interestingly, Mitometh still exhibited hepatic toxicity, suggesting a dissociation of its toxic and adrenalytic properties.[3]
This comparative data, though limited to a single published study, underscores the subtle molecular modifications that can dramatically alter the efficacy of a drug. For researchers in the field, these findings highlight the importance of specific metabolic pathways in the activation of this compound's adrenalytic effects and provide a valuable, albeit sobering, case study in the development of this compound analogs. The lack of a broader preclinical pipeline of directly compared analogs also signals a significant gap and an opportunity for future research in the quest for improved therapies for adrenocortical carcinoma.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the adrenalytic activity of this compound and a methylated homolog on normal adrenal cortex and adrenal cortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Mitotane with Ionizing Radiation in Adrenocortical Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of mitotane (B1677208) combined with ionizing radiation for the treatment of adrenocortical carcinoma (ACC). Drawing from preclinical and clinical research, this document outlines the enhanced anti-tumor efficacy of the combination therapy compared to monotherapy alternatives, details the underlying molecular mechanisms, and presents supporting experimental data.
Executive Summary
The combination of this compound, the only FDA-approved drug for ACC, with ionizing radiation has demonstrated a significant synergistic effect in preclinical models, leading to enhanced tumor regression compared to either treatment alone. This synergy is attributed to this compound's ability to act as a radiosensitizer, primarily by inducing cell cycle arrest at the G2/M phase and impairing DNA damage repair mechanisms. This guide will delve into the quantitative data from key studies, outline the experimental methodologies, and visualize the intricate signaling pathways involved in this promising therapeutic strategy.
Comparative Efficacy: Combination Therapy vs. Monotherapy
Preclinical studies utilizing adrenocortical carcinoma xenograft models in mice have provided compelling evidence for the superior efficacy of a combined this compound and ionizing radiation regimen.
In Vivo Tumor Growth Inhibition
A key study by Cerquetti et al. (2019) investigated the anti-neoplastic effects of this compound, ionizing radiation (IR), and their combination on human ACC xenografts in mice. The results demonstrated a marked inhibition of tumor growth and strong tumor regression in the combination therapy group.[1]
| Treatment Group | Outcome | Statistical Significance (p-value) | Reference |
| This compound + Ionizing Radiation | Strong tumor regression | < 0.0001 (compared to control) | [1] |
| This compound Alone | Significant inhibition of neoplastic growth | < 0.05 (compared to control) | [1] |
| Ionizing Radiation Alone | Significant inhibition of neoplastic growth | < 0.05 (compared to control) | [1] |
Table 1: Comparative efficacy of this compound and ionizing radiation in a preclinical ACC xenograft model.[1]
While both this compound and ionizing radiation alone showed a significant reduction in tumor growth compared to the control group, the combination therapy resulted in a much more profound and statistically significant tumor regression.[1]
In Vitro Cellular Viability
In vitro studies on ACC cell lines, such as H295R and SW13, further support the synergistic interaction between this compound and ionizing radiation. These studies have demonstrated that the combination treatment leads to an irreversible inhibition of cell growth.[2][3]
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| H295R | This compound (10 µM) + IR (6 Gy) | Irreversible inhibition of cell growth | [3] |
| SW13 | This compound (10 µM) + IR (6 Gy) | Irreversible inhibition of cell growth | [3] |
| H295R | This compound (50 µM) | Time-dependent decrease in cell viability | [4] |
| H295R & SW13 | Ionizing Radiation (6 Gy) | Induces a recoverable G2 block | [3] |
Table 2: Effects of this compound and ionizing radiation on the viability of adrenocortical carcinoma cell lines.
Experimental Protocols
The findings presented in this guide are based on rigorous preclinical experimental designs.
In Vivo Xenograft Model (Cerquetti et al., 2019)
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of human H295R adrenocortical carcinoma cells.[5]
-
Treatment Groups:
-
Control (vehicle).
-
This compound (MTT).
-
Ionizing Radiation (IR).
-
This compound + Ionizing Radiation (MTT/IR).[5]
-
-
Outcome Measures: Tumor growth inhibition evaluated by RECIST criteria and cell cycle analysis by flow cytometry.[5]
In Vitro Cell Line Studies (Cerquetti et al., 2008)
-
Cell Lines: H295R and SW13 human adrenocortical carcinoma cell lines.[3]
-
Treatments:
-
Analyses: Cell growth inhibition assays and cell cycle analysis.[3]
Mechanisms of Synergistic Action
The enhanced anti-tumor effect of combining this compound with ionizing radiation stems from a multi-faceted mechanism that ultimately leads to increased cancer cell death.
Cell Cycle Arrest at G2/M Phase
Ionizing radiation induces DNA damage, which in turn activates cell cycle checkpoints to halt cell division and allow for DNA repair.[6][7] Specifically, radiation triggers a temporary arrest in the G2 phase of the cell cycle.[3] this compound enhances and prolongs this G2 arrest, making it irreversible.[3] This is achieved through the modulation of the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[2] The sustained G2 arrest prevents the cancer cells from progressing into mitosis, ultimately leading to apoptosis.
Impairment of DNA Damage Repair
A crucial aspect of this compound's radiosensitizing effect is its interference with the DNA Mismatch Repair (MMR) system.[2] The MMR system is essential for correcting errors in DNA replication and repair. This compound has been shown to interfere with the expression of the MSH2 gene, a key component of the MMR pathway.[1][5] By inhibiting MSH2, this compound compromises the cancer cells' ability to repair the DNA damage caused by ionizing radiation, thus increasing the lethal effects of the radiation.[1][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the synergy between this compound and ionizing radiation.
Caption: Signaling pathway of this compound and ionizing radiation synergy.
Caption: General experimental workflow for evaluating synergy.
Conclusion and Future Directions
The synergistic combination of this compound and ionizing radiation presents a compelling therapeutic strategy for adrenocortical carcinoma. Preclinical evidence strongly supports the enhanced anti-tumor efficacy of this combination, driven by this compound's ability to induce a sustained G2/M cell cycle arrest and inhibit DNA repair mechanisms, thereby sensitizing cancer cells to radiation.
Further research is warranted to translate these promising preclinical findings into clinical practice. Future studies should focus on optimizing dosing and scheduling of the combination therapy to maximize efficacy while minimizing toxicity. Additionally, the identification of predictive biomarkers for response to this combination therapy would be invaluable for patient selection and personalized treatment strategies. The ongoing exploration of these synergistic interactions holds the potential to significantly improve outcomes for patients with this rare and aggressive cancer.
References
- 1. Antineoplastic Effect of a Combined this compound Treatment/Ionizing Radiation in Adrenocortical Carcinoma: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sensitizes adrenocortical cancer cells to ionizing radiations by involvement of the cyclin B1/CDK complex in G2 arrest and mismatch repair enzymes modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases the radiotherapy inhibitory effect and induces G2-arrest in combined treatment on both H295R and SW13 adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antineoplastic Effect of a Combined this compound Treatment/Ionizing Radiation in Adrenocortical Carcinoma: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing cell cycle checkpoints in response to ionizing radiation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage checkpoint control in cells exposed to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of mitotane's adrenolytic activity in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adrenolytic activity of mitotane (B1677208) across various species, supported by available experimental data. This compound, an adrenal cytotoxic agent, is the only approved drug for treating adrenocortical carcinoma (ACC) in humans and is also used off-label in veterinary medicine, primarily for treating hyperadrenocorticism (Cushing's disease) in dogs.[1] Understanding the species-specific differences in response to this compound is crucial for both clinical applications and preclinical drug development.
Comparative Efficacy and Sensitivity
Significant variations in sensitivity to this compound have been observed across different species. Dogs are notably more sensitive to the adrenolytic effects of this compound compared to humans, while other species such as rats, mice, rabbits, and monkeys are considered relatively unresponsive.[2] This disparity highlights the importance of careful dose selection and monitoring in clinical practice and the challenges of using certain animal models for preclinical studies.
In Vivo Observations and Clinical Data
The following table summarizes the available in vivo and clinical data on this compound's use and effects in different species. It is important to note that direct comparative studies are limited, and much of the data is derived from species-specific clinical applications.
| Species | Indication | Typical Induction Dosage | Typical Maintenance Dosage | Observed Adrenolytic Effects & Outcomes | Key References |
| Human | Adrenocortical Carcinoma (ACC) | 2-6 g/day , gradually increased | Adjusted to maintain plasma levels of 14-20 mg/L | Adrenal atrophy, inhibition of cortisol and androgen synthesis.[2] Response rate in ACC is approximately 20-30%.[3] | [2][3] |
| Dog | Hyperadrenocorticism (Cushing's Disease), Adrenal Tumors | 25-50 mg/kg/day | 50-75 mg/kg/week | Selective necrosis of the zona fasciculata and reticularis.[4] High sensitivity, with successful control of hyperadrenocorticism. Higher doses are required for adrenal tumors. | [4][5] |
| Cat | Hyperadrenocorticism (Cushing's Disease) | Case-dependent, requires careful monitoring | Case-dependent | Successful long-term treatment has been reported in a case of pituitary-dependent hyperadrenocorticism.[6][7] | [6][7] |
| Ferret | Adrenal Gland Disease | Off-label, dosage not well-established | Off-label, dosage not well-established | Use is off-label with unpredictable outcomes, ranging from no effect to widespread adrenal necrosis.[1][8] | [1][8][9] |
| Mouse | Experimental (Xenograft models) | Varied (e.g., 100 mg/kg/day, oral) | Not applicable | In xenograft models using human H295R cells, this compound showed short-term inhibition of tumor growth.[10] Generally considered unresponsive.[2] | [2][10] |
| Rat, Rabbit, Monkey | Not applicable (considered unresponsive) | Not applicable | Not applicable | These species are reported to be relatively unresponsive to the adrenolytic effects of this compound.[2] | [2] |
In Vitro Data
Direct comparative in vitro studies using adrenal cells from a wide range of species are scarce. The majority of in vitro research on this compound's mechanism of action has been conducted using the human adrenocortical carcinoma cell line NCI-H295 and its sub-strains (e.g., H295R).[11][12]
| Cell Line/Primary Cells | Species | This compound Concentration/IC50 | Observed Effects | Key References |
| NCI-H295R | Human | IC50 varies (e.g., 10-121 µM) depending on culture conditions (presence of serum/albumin) | Inhibition of steroidogenesis, induction of apoptosis, disruption of mitochondrial function.[11][13] | [11][13] |
| SW13 | Human | Often used as a this compound-resistant model | Less sensitive to this compound compared to H295R cells.[11] | [11] |
| Canine Adrenal Cells | Dog | Quantitative IC50 data not readily available in the literature | In vivo evidence suggests high sensitivity to this compound's cytotoxic effects. | [4] |
| Mouse Adrenal Cells | Mouse | Not available | In vivo studies suggest resistance.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound's adrenolytic activity. Below are outlines of key experimental protocols.
In Vitro Assessment of Adrenolytic Activity using Adrenal Cell Lines (e.g., NCI-H295R)
-
Cell Culture: NCI-H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and specific growth factors. It is crucial to standardize culture conditions, as the presence of serum and lipoproteins can influence this compound's bioavailability and efficacy.[13]
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of this compound concentrations for specific durations (e.g., 24, 48, 72 hours).
-
Cell Viability and Cytotoxicity Assays:
-
MTT or WST-1 Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Assay: To measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Apoptosis Assays:
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.
-
Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells via flow cytometry.
-
-
Steroidogenesis Assays:
-
Measure cortisol, androgen, and aldosterone (B195564) levels in the cell culture supernatant using ELISA or LC-MS/MS.
-
-
Mechanism of Action Studies:
-
Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1 or TMRE to assess mitochondrial depolarization.
-
Gene and Protein Expression Analysis: Using qPCR and Western blotting to analyze the expression of key steroidogenic enzymes (e.g., CYP11A1, CYP17A1, HSD3B2) and apoptosis-related proteins.
-
In Vivo Assessment of Adrenolytic Activity in a Canine Model
-
Animal Selection: Use healthy adult dogs with a confirmed diagnosis of hyperadrenocorticism.
-
Treatment Protocol:
-
Induction Phase: Administer this compound orally, typically with a fatty meal to enhance absorption, at a starting dose of 25-50 mg/kg/day.
-
Maintenance Phase: Once clinical signs improve and cortisol levels are controlled, reduce the dosage to a weekly or bi-weekly administration.
-
-
Monitoring:
-
Clinical Signs: Monitor for changes in water and food intake, urination, and activity levels.
-
ACTH Stimulation Test: Perform baseline and post-ACTH cortisol measurements to assess adrenal reserve. This is the primary method for monitoring the efficacy of treatment.[1]
-
Serum Chemistry: Monitor electrolytes and liver enzymes for potential side effects.
-
-
Histopathology (Terminal studies):
-
Collect adrenal glands for histopathological examination to assess the extent of necrosis and atrophy in the adrenal cortex.
-
Visualizing this compound's Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound's Adrenolytic Action
Caption: this compound's mechanism of action in adrenocortical cells.
General Experimental Workflow for Assessing this compound's Adrenolytic Activity
Caption: Workflow for evaluating this compound's adrenolytic activity.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. Role of this compound in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (o,p'-DDD) treatment in a cat with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (o, p‘‐DDD) treatment in a cat with hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenal gland disease in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of long-lasting effects of this compound adjuvant therapy in a mouse xenograft model of adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Gene Expression Profiles in Mitotane-Sensitive vs. -Resistant Adrenocortical Carcinoma Cells
A Guide for Researchers and Drug Development Professionals
Mitotane (B1677208) remains the cornerstone of treatment for adrenocortical carcinoma (ACC), yet its efficacy is often limited by the development of drug resistance. Understanding the molecular alterations that drive this resistance is paramount for developing novel therapeutic strategies and identifying biomarkers to predict patient response. This guide provides a comparative analysis of gene expression profiles between this compound-sensitive and -resistant ACC cells, supported by experimental data and detailed methodologies from recent studies.
Quantitative Gene Expression Analysis
Recent studies have identified a significant number of differentially expressed genes in this compound-resistant ACC cells compared to their sensitive counterparts. These alterations span various cellular processes, including lipid and steroid metabolism, apoptosis, cell growth, and Wnt signaling.
A key study by Sbiera et al. established a this compound-resistant ACC cell line (HAC-15 resistant clones) and performed gene expression microarray analysis, identifying 1,581 differentially expressed genes compared to non-resistant control cells.[1] Similarly, a pharmacogenomic analysis of patient-derived ACC cells by Zhang et al. revealed 1,612 differentially expressed genes between this compound responders and non-responders.[2]
Below is a summary of key differentially expressed genes highlighted in these studies.
Table 1: Differentially Expressed Genes in this compound-Resistant vs. -Sensitive ACC Cells
| Gene | Regulation in Resistant Cells | Putative Function | Reference |
| Lipid & Steroid Metabolism | |||
| CYP27A1 | Downregulated | Cholesterol metabolism | [2] |
| ABCA1 | Downregulated | Cholesterol efflux | [2] |
| STAR | Downregulated | Cholesterol transport into mitochondria | [3] |
| HSD3B2 | Downregulated | Steroidogenesis | [3] |
| CYP21A2 | Downregulated | Steroidogenesis | [3] |
| Wnt Signaling Pathway | |||
| AXIN2 | Upregulated | Negative regulator of Wnt signaling | [1] |
| CTNNB1 | Somatic alterations in responders | Beta-catenin, key Wnt signaling protein | [4] |
| ZNRF3 | Alterations in non-responders | Negative regulator of Wnt signaling | [4] |
| Cell Growth & Apoptosis | |||
| IGF1 | Upregulated | Insulin-like growth factor, cell growth | [1] |
| DDIT3 | Upregulated | ER stress-induced apoptosis factor | [5] |
| RAD51 | Upregulated | DNA damage repair | [5] |
| Other | |||
| GDF15 | Upregulated | Mitochondrial dysfunction-induced protein | [5] |
Table 2: Comparative this compound Sensitivity (IC50 Values)
| Cell Line / Condition | IC50 (µM) | Status | Reference |
| HAC-15 Control Clones | 39.4 ± 6.2 | Sensitive | [6] |
| HAC-15 Resistant Clones | 102.2 ± 7.3 | Resistant | [6] |
| Patient-Derived Responders | 53.4 (median) | Sensitive | [2] |
| Patient-Derived Non-Responders | 74.7 (median) | Resistant | [2] |
| H295R | ~50 | Sensitive | [7] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to generate and analyze this compound-resistant ACC cells.
Generation of this compound-Resistant Cell Lines
This protocol is based on the methodology described by Sbiera et al. for the HAC-15 cell line.[1][6]
-
Cell Culture : Human HAC-15 adrenocortical carcinoma cells are cultured in a standard growth medium.
-
Pulsed Treatment : To induce resistance, cells are subjected to long-term pulsed treatment with a high concentration of this compound (e.g., 70 µM).
-
Isolation of Clones : Following the long-term treatment, monoclonal cell populations are isolated from both the treated and control (untreated) cell populations.
-
Sensitivity Assessment : The this compound sensitivity of the isolated clones is assessed using a cell viability assay, such as the MTT assay, to determine the IC50 values. Clones with a significantly higher IC50 are classified as resistant.[6]
Gene Expression Profiling (Microarray/RNA-seq)
This generalized protocol is based on standard methods for gene expression analysis.[8][9][10]
-
Cell Treatment : this compound-sensitive and -resistant cells are cultured and may be treated with this compound or a vehicle control (e.g., DMSO) for a specified period.
-
RNA Extraction : Total RNA is extracted from the cell pellets using a suitable RNA isolation reagent. The quality and quantity of the RNA are assessed.
-
Library Preparation : For RNA-sequencing, libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation. For microarrays, RNA is labeled for hybridization.
-
Sequencing/Hybridization : The prepared libraries are sequenced using a next-generation sequencing platform, or the labeled RNA is hybridized to a microarray chip.
-
Data Analysis : Raw sequencing reads are processed, aligned to a reference genome, and quantified. For microarrays, signal intensities are captured. Differential gene expression analysis is then performed to identify genes with statistically significant changes in expression between the resistant and sensitive groups.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways implicated in this compound resistance.
Caption: Workflow for developing and analyzing this compound-resistant ACC cells.
References
- 1. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies [mdpi.com]
- 4. Frontiers | Pharmacogenomic analysis in adrenocortical carcinoma reveals genetic features associated with this compound sensitivity and potential therapeutics [frontiersin.org]
- 5. Biological response of adrenal carcinoma and melanoma cells to this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
Unveiling the Molecular Machinery: Validating SOAT1 as a Primary Target of Mitotane in Adrenocortical Carcinoma
A comprehensive analysis of experimental evidence elucidates the critical role of Sterol-O-acyltransferase 1 (SOAT1) as a key molecular target of the adrenolytic drug mitotane (B1677208) in the treatment of Adrenocortical Carcinoma (ACC). This guide provides a comparative overview of the validation of SOAT1, juxtaposed with alternative mechanisms of this compound action, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
SOAT1 Inhibition: The Central Mechanism of this compound's Adrenolytic Effect
The validation of SOAT1 as a key target of this compound is supported by a confluence of in vitro evidence. The seminal work by Sbiera et al. (2015) demonstrated that this compound directly inhibits SOAT1 activity, leading to the accumulation of toxic free cholesterol and fatty acids within the endoplasmic reticulum (ER) of ACC cells.[1][2][3][4] This lipid overload triggers profound ER stress, activating the unfolded protein response (UPR) and ultimately inducing apoptosis.[1][2][3][4]
Quantitative Analysis of this compound's Effect on SOAT1 and Cellular Viability
The following table summarizes key quantitative data from studies on this compound's interaction with SOAT1 and its downstream effects on ACC cells.
| Parameter | Value | Cell Line | Reference |
| This compound IC50 for SOAT1 Inhibition | 21 µM | Rat Liver Microsomes | [5] |
| This compound EC50 for Cell Viability | 18.1 µM | NCI-H295R | [5] |
| Increase in Free Cholesterol | ~1.5-fold | H295R | [6] |
| Decrease in Cholesteryl Esters | Significant decrease | H295R | [5] |
| Apoptosis Induction | Increased Caspase-3/7 activity | NCI-H295R | [7] |
Comparative Analysis: SOAT1 Inhibition vs. Alternative this compound Targets
While SOAT1 inhibition is a well-validated mechanism, this compound's cytotoxicity is likely multifactorial. Another significant area of investigation has been its impact on mitochondrial function.
Mitochondrial Dysfunction: A Parallel Pathway
This compound has been shown to directly affect mitochondrial integrity and function. Studies have demonstrated that this compound can inhibit the activity of respiratory chain complexes, particularly Complex IV (cytochrome c oxidase), leading to impaired ATP production, increased reactive oxygen species (ROS) generation, and the release of pro-apoptotic factors.[8][9][10]
The following table provides a comparison of the key molecular targets of this compound.
| Feature | SOAT1 Inhibition | Mitochondrial Dysfunction |
| Primary Target | Sterol-O-acyltransferase 1 | Respiratory Chain Complex IV |
| Initial Cellular Event | Accumulation of free cholesterol and fatty acids in the ER | Impaired electron transport and ATP synthesis |
| Key Downstream Effect | Endoplasmic Reticulum (ER) Stress | Increased Reactive Oxygen Species (ROS) production |
| IC50 for Inhibition | ~21 µM (for SOAT1 activity) | ~58-133 µM (for Complex IV activity) |
| Cellular Outcome | Apoptosis via the unfolded protein response | Apoptosis via mitochondrial pathway |
Alternative SOAT1 Inhibitors: A Comparative Perspective
The validation of SOAT1 as a therapeutic target has spurred the development of other SOAT1 inhibitors. Nevanimibe (B238670) (formerly ATR-101) is one such molecule that has been investigated in clinical trials for ACC. However, its efficacy has been limited, suggesting that the therapeutic window and possibly off-target effects of this compound contribute to its clinical utility.[11][12][13] A phase 1 study of nevanimibe in patients with metastatic ACC showed that while the drug was safe, it had limited efficacy as the exposure levels necessary for an apoptotic effect could not be achieved.[11][12][13]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
Microsomal SOAT1 Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SOAT1 in a microsomal preparation.
Materials:
-
Rat liver microsomes
-
[14C]-Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, BSA, and rat liver microsomes.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a solution of isopropanol/heptane (B126788).
-
Extract the formed cholesteryl esters with heptane.
-
Quantify the radioactivity in the heptane phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Cell Viability Assay (MTT/WST-1)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
ACC cell line (e.g., NCI-H295R)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50 value.
Lipid Extraction and Mass Spectrometry
This protocol outlines the extraction and analysis of cellular lipids to quantify changes in free cholesterol and cholesteryl esters.
Materials:
-
ACC cells treated with the test compound
-
Methanol, chloroform, and water (for extraction)
-
Internal standards for cholesterol and cholesteryl esters
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Harvest and wash the treated cells.
-
Perform a liquid-liquid extraction using a methanol/chloroform/water solvent system to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system for separation and detection of lipid species.
-
Quantify the absolute amounts of free cholesterol and cholesteryl esters by comparing their peak areas to those of the internal standards.
Visualizing the Pathways
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of SOAT1 disrupts cholesterol esterification, leading to lipid accumulation, ER stress, and apoptosis.
Caption: A typical experimental workflow for validating SOAT1 as a target of this compound in ACC cells.
Conclusion
The collective body of experimental evidence strongly supports the validation of SOAT1 as a key and direct target of this compound in adrenocortical carcinoma. The inhibition of this enzyme initiates a well-defined cascade of cellular events, including lipid accumulation, ER stress, and ultimately apoptosis, which are central to the drug's adrenolytic activity. While alternative mechanisms, such as direct mitochondrial toxicity, also contribute to this compound's overall effect, the inhibition of SOAT1 appears to be a primary and crucial event. This understanding not only solidifies the rationale for this compound's use in ACC but also provides a clear molecular basis for the future development of more targeted and potentially less toxic therapies for this aggressive malignancy. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the treatment of adrenocortical carcinoma.
References
- 1. Abstract 1511 Organ-specific effects of inhibitors of Sterol-O-Acyl-Transferase-1 on mitochondrial respiration and cellular function [dgk.org]
- 2. This compound Targets Lipid Droplets to Induce Lipolysis in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Sterol-O-Acyl Transferase 1 Triggering Lipid-Mediated Endoplasmic Reticulum Stress and Apoptosis in Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. The effect of this compound on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on this compound: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. This compound alters mitochondrial respiratory chain activity by inducing cytochrome c oxidase defect in human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Protocol: Handling and Disposal of Mitotane
Mitotane, a chemotherapeutic agent, is classified as a hazardous substance requiring stringent safety measures to protect laboratory personnel and the environment.[1] Adherence to proper handling, storage, and disposal protocols is critical due to its potential health risks, including suspected carcinogenicity, irritation to the eyes, skin, and respiratory system, and its capacity to cause adrenal insufficiency.[1][2][3][4][5] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Personnel must be fully aware of the risks associated with this compound and equipped with the appropriate PPE. The substance is considered a hazardous material, and exposure should be minimized through all available engineering and personal protection controls.[1]
Table 1: Key Hazards of this compound
| Hazard Type | Description | Citations |
| Health Hazard | Suspected of causing cancer. Causes damage to organs (Central Nervous System, Liver, Digestive Tract, Kidney, Adrenal Gland) through prolonged or repeated exposure. | [3] |
| Acute Effects | Harmful by inhalation; irritating to eyes, respiratory system, and skin. May cause sensitization by skin contact. | [1] |
| Primary Action | Causes adrenal suppression; can lead to adrenal insufficiency or crisis, especially in cases of shock, severe trauma, or infection. | [2][4][5] |
| Environmental Hazard | Very toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment. | [1] |
Table 2: Required Personal Protective Equipment (PPE) for this compound
| Situation | Required PPE | Citations |
| Routine Handling (Solid Form) | Gloves: Nitrile or butyl rubber gloves are recommended. Double-gloving should be considered. Eye Protection: Safety glasses or goggles. Lab Coat/Protective Clothing: Standard lab coat. Respiratory Protection: Dust respirator/mask to avoid inhaling particulates. | [1][6] |
| Compounding/Potential for Splash | Gloves: Double gloves tested for use with chemotherapy drugs. Eye/Face Protection: Face shield and/or splash goggles. Protective Clothing: Cuffed gown resistant to permeability by hazardous drugs. | [7][8] |
| Handling Tablets (Caregivers) | Gloves: Disposable gloves should be worn when handling tablets. | [2][4][5][9] |
| Spill Cleanup | Gloves: Double nitrile gloves. Protective Clothing: Impermeable gown. Eye Protection: Safety glasses or goggles. Respiratory Protection: Approved positive-flow mask if significant dust is airborne. | [1][7] |
Operational Protocols
Step-by-Step Chemical Handling Protocol
-
Preparation: Before handling, obtain and read the Safety Data Sheet (SDS).[3][6] Ensure a cytotoxic spill kit is readily available.[1]
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood to avoid dust generation and inhalation.[1]
-
Donning PPE: Put on all required PPE as specified in Table 2. Always wash hands before donning and after removing gloves.[8]
-
Handling: Avoid all personal contact with the substance.[1] Do not crush, chew, or split tablets.[2][5][10] Use dry clean-up procedures and avoid generating dust.[1]
-
Prohibitions: Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Storage: Keep containers securely sealed when not in use and store them in a locked, cool, and dark place away from oxidizing agents.[1]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Contaminated work clothes should be laundered separately.[1]
Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
-
Alerting: Immediately alert personnel in the area of the spill.[1]
-
Containment: Prevent the spillage from entering drains or water courses by any available means.[1]
-
PPE: Don the appropriate PPE for spill cleanup as detailed in Table 2.
-
Cleanup (Dry Spill):
-
Use dry cleanup procedures; avoid actions that generate dust.[1]
-
Gently dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Alternatively, use a vacuum cleaner fitted with a HEPA-type exhaust microfilter.[1]
-
Collect residues and place them in sealed, labeled plastic bags or containers for disposal.[1]
-
-
Post-Cleanup: Wash the spill area thoroughly with large amounts of water.[1] Dispose of all cleanup materials as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and related waste is essential to prevent environmental contamination and accidental exposure.
Table 3: this compound Disposal Guidelines
| Waste Type | Disposal Procedure | Citations |
| Unused/Expired this compound | Dispose of contents/container at an approved waste disposal plant. Do not flush down the toilet unless specifically instructed by a take-back program. The safest method is a drug take-back program. | [6][10][11] |
| Contaminated Labware (e.g., vials, syringes) | Place in a segregated, sealed plastic container labeled for hazardous waste. Needles and syringes should not be crushed or recapped and must be placed directly into an approved sharps container. | [1][8] |
| Contaminated PPE (Gloves, Gowns) | Place all contaminated disposable PPE into a designated biohazard box or a sealed, leak-proof plastic bag for disposal as hazardous waste. | [1][8] |
| Household Disposal (If applicable) | For home use, mix unused tablets with an undesirable substance like coffee grounds or cat litter, place the mixture in a sealed container (e.g., zip-top bag), and discard it in the household trash. | [11] |
Visual Workflow for this compound Handling
The following diagram outlines the critical steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. oncolink.org [oncolink.org]
- 6. fishersci.com [fishersci.com]
- 7. whca.org [whca.org]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Lysodren (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. dam.upmc.com [dam.upmc.com]
- 11. oncolink.org [oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
